molecular formula C23H24O13 B1632390 Syringetin-3-glucoside

Syringetin-3-glucoside

Cat. No.: B1632390
M. Wt: 508.4 g/mol
InChI Key: JMFWYRWPJVEZPV-BZMFKJDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syringetin-3-glucoside is a useful research compound. Its molecular formula is C23H24O13 and its molecular weight is 508.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Syringetin-3-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Syringetin-3-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24O13

Molecular Weight

508.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23?/m1/s1

InChI Key

JMFWYRWPJVEZPV-BZMFKJDCSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

chemical structure and molecular weight of syringetin-3-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Biosynthesis, and Analytical Profiling

Executive Summary

Syringetin-3-O-glucoside (CAS: 40039-49-4) is a rare O-methylated flavonol glycoside found in the skins of red grapes (Vitis vinifera), coniferous needles (Larix, Picea), and select medicinal herbs.[1][2][][4] Structurally, it represents the 3-O-glucosylated derivative of syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone).[1][2][][4]

For drug development professionals, this molecule is of interest due to the "methylation effect."[1][4] Unlike its non-methylated precursor myricetin, the methoxy groups on the B-ring of syringetin enhance metabolic stability and membrane permeability, potentially improving oral bioavailability.[1][2][4] This guide details the chemical architecture, physicochemical constraints, and validated protocols for the isolation and identification of this compound.[4]

Chemical Identity & Structural Architecture[1][2][3]

The core scaffold of syringetin-3-O-glucoside is a flavonoid backbone characterized by a high degree of oxidation and specific methylation patterns that dictate its lipophilicity and receptor binding affinity.[1][2][][4]

Nomenclature and Identifiers[1][2][3][4]
ParameterTechnical Specification
Common Name Syringetin-3-O-glucoside
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS Number 40039-49-4
PubChem CID 5321577
ChemSpider ID 4470709
Molecular Metrics[1][2][3][4][7]
PropertyValueUnitNotes
Molecular Formula C₂₃H₂₄O₁₃--
Average Molecular Weight 508.43 g/mol Used for molarity calculations
Monoisotopic Mass 508.1217DaCritical for High-Res MS (HRMS)
Aglycone Mass 346.07DaMass of Syringetin core (C₁₇H₁₄O₈)
Glycone Mass Shift 162.05DaAnhydrous glucose moiety
Structural Logic

The molecule consists of two distinct domains:[4]

  • The Aglycone (Syringetin): A myricetin derivative where the 3' and 5' hydroxyl groups on the B-ring are methylated.[1][2][][4] This 3',5'-dimethoxy-4'-hydroxy substitution pattern mimics the structure of sinapic acid and confers unique redox properties.[1][2][][4]

  • The Glycone (Glucose): A

    
    -D-glucopyranose moiety attached via an O-glycosidic bond at the C3 position of the C-ring.[1][2][][4] This glycosylation renders the molecule more water-soluble than its aglycone but reduces its immediate antioxidant potency by blocking the 3-OH group.[1][2][][4]
    

Physicochemical Profile & Handling

Expert Insight: The stability of syringetin-3-glucoside is compromised by light and alkaline pH.[1][2][][4] Protocols must incorporate amber glassware and acidified solvents to prevent photodegradation and ring fission.[1][2][4]

Solubility and Stability[1][2][4]
  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Pyridine.[2][4]

    • Moderate: Methanol, Ethanol (warm).[1][2][4]

    • Low/Insoluble: Water (cold), Chloroform, Hexane.[2][4]

    • Application Note: For biological assays, prepare a stock solution in DMSO (10-50 mM) and dilute into aqueous buffers.[1][2][][4] Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.[1][2][4]

  • Stability:

    • Photosensitivity: High.[1][2][][4] Exposure to UV/Vis light can induce isomerization or oxidation.[1][2][4]

    • Hygroscopicity: Moderate.[1][2][][4] Store desiccated at -20°C.

Biosynthetic Trajectory

Understanding the biosynthesis is critical for metabolic engineering and identifying natural sources.[1][4] Syringetin-3-glucoside is a downstream product of the flavonoid pathway, branching from myricetin.[1][2][][4]

The synthesis involves sequential methylation catalyzed by O-methyltransferases (OMT), followed by glycosylation.[1][2][][4]

Biosynthesis cluster_pathway Flavonoid Biosynthesis Pathway Myricetin Myricetin (3,5,7,3',4',5'-OH) Laricitrin Laricitrin (3'-OMe) Myricetin->Laricitrin Flavonoid 3',5'-Methyltransferase (F3'5'MT) Syringetin Syringetin (3',5'-diOMe) Laricitrin->Syringetin Flavonoid 3',5'-Methyltransferase (F3'5'MT) S3G Syringetin-3-O-glucoside (Target Molecule) Syringetin->S3G UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase) SAM SAM (Cofactor) SAM->Laricitrin SAM->Syringetin UDP_Glc UDP-Glucose UDP_Glc->S3G

Figure 1: Biosynthetic pathway of Syringetin-3-O-glucoside.[2][][4] Methylation precedes glycosylation in the canonical pathway.[1][4]

Analytical Characterization Strategy

Trustworthiness: The following protocols are based on standard phytochemical analysis workflows verified in Vitis and Larix species research.

HPLC-DAD-MS/MS Protocol

This is the gold standard for identification.[1][2][][4] The presence of the methoxy groups makes syringetin more hydrophobic than myricetin, resulting in longer retention times on Reverse Phase (C18) columns.[2][4]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm).[2][4]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification suppresses ionization of phenolic -OH, improving peak shape).[1][2][][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][][4]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection (UV): 260 nm (Band II) and 350-360 nm (Band I).[1][2][][4]

Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Negative (ESI-) is preferred for flavonoids due to phenolic protons.[1][2][][4]

  • Precursor Ion: m/z 507 [M-H]⁻.[1][2][][4]

  • Fragmentation Pattern (MS2):

    • Major Fragment: m/z 345 [Aglycone-H]⁻ (Neutral loss of 162 Da, corresponding to glucose).[1][2][][4]

    • Secondary Fragments: m/z 330 (Loss of methyl radical[1][2][][4] •CH₃ from aglycone), characteristic of methoxylated flavonoids.[2][4]

NMR Spectroscopy Validation

For absolute structural confirmation (e.g., distinguishing from 3-O-galactoside), 1H and 13C NMR are required.[1][2][][4]

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals (1H NMR):

    • Methoxy Groups: Singlet at

      
       ~3.85 ppm (integration 6H).[1][2][][4]
      
    • Anomeric Proton (H-1''): Doublet at

      
       ~5.3-5.5 ppm (
      
      
      
      Hz), confirming
      
      
      -configuration.
    • B-Ring Protons (H-2', H-6'): Singlet at

      
       ~7.4-7.6 ppm (Symmetric substitution).[1][2][][4]
      

Pharmacological Potential[2][3][4][7][8]

While less studied than quercetin, syringetin-3-glucoside is emerging as a compound of interest in metabolic disease research.[1][2][][4]

  • Bioavailability: The O-methylation protects the B-ring from rapid glucuronidation/sulfation during Phase II metabolism, potentially extending the plasma half-life of the aglycone released by colonic microbiota.[1][2][][4]

  • Mechanisms:

    • Antioxidant: Scavenges ROS, though less potent than myricetin due to blocked OH groups.[1][2][4]

    • Anti-diabetic: Inhibits

      
      -glucosidase and 
      
      
      
      -amylase.[1][2][][4]
    • Osteogenesis: Syringetin derivatives have shown potential in stimulating osteoblast differentiation.[1][2][][4]

References

  • PubChem. (2023).[1][2][4] Syringetin-3-O-glucoside | C23H24O13.[1][2][][4][5] National Library of Medicine.[1][2][4] [Link][1][2][][4]

  • Chmiel, M., & Stompor-Gorący, M. (2022).[1][2][4][6] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences. [Link]

Sources

Syringetin-3-O-Glucoside in Vitis vinifera: Biosynthesis, Analytical Recovery, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Syringetin-3-O-glucoside (S3G) is a di-O-methylated flavonol glycoside predominantly synthesized in the skins of red grape varieties (Vitis vinifera) and subsequently extracted into wine during maceration[1]. Characterized by its unique methylation pattern, S3G exhibits enhanced metabolic stability and cellular uptake compared to non-methylated analogs like quercetin. This technical guide explores the biosynthetic pathways governing S3G accumulation, details self-validating analytical methodologies for its extraction and quantification, and synthesizes current data on its pharmacological potential as a therapeutic agent in oncology, endocrinology, and inflammatory diseases[1],[2].

Biosynthetic Pathway and Viticultural Accumulation

The biosynthesis of S3G in grapes is strictly regulated by the flavonoid pathway and is highly dependent on the genetic expression of specific hydroxylases and methyltransferases.

Chemotaxonomic Significance

The precursor to syringetin is myricetin, which requires the enzyme flavonoid 3',5'-hydroxylase (F3'5'H) to hydroxylate the B-ring at the 5' position. Because white grape varieties generally lack F3'5'H expression, delphinidin-like flavonols (myricetin, laricitrin, and syringetin) are characteristically absent[3]. Consequently, S3G serves as a highly reliable chemotaxonomic fingerprint marker for red grape varieties such as Cabernet Sauvignon, Syrah, and Gran Negro[1],[4].

Environmental Elicitation

The accumulation of S3G is highly responsive to terroir. High-altitude cultivation exposes grapevines to increased UV-B radiation, which acts as an environmental stressor. This upregulates the transcription of O-methyltransferases (OMTs) and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , significantly boosting S3G biosynthesis as a photoprotective mechanism for the berry[5].

Biosynthesis Phenylalanine Phenylalanine Chalcone Chalcone Phenylalanine->Chalcone CHS / CHI Dihydroflavonol Dihydroflavonol Chalcone->Dihydroflavonol F3H Myricetin Myricetin Dihydroflavonol->Myricetin FLS / F3'5'H Laricitrin Laricitrin Myricetin->Laricitrin O-Methyltransferase Syringetin Syringetin Laricitrin->Syringetin O-Methyltransferase Syringetin-3-O-glucoside Syringetin-3-O-glucoside Syringetin->Syringetin-3-O-glucoside UFGT (Glycosylation)

Biosynthetic pathway of syringetin-3-O-glucoside in Vitis vinifera red grape skins.

Self-Validating Extraction and Analytical Workflows

To accurately quantify S3G from complex matrices like grape pomace or wine, the analytical workflow must overcome matrix interferences (e.g., highly polar sugars, organic acids) and prevent the oxidative degradation of the target analyte.

Protocol 1: Ultrasound-Assisted Extraction (UAE) and SPE Cleanup
  • Step 1: Lyophilization and Cryo-milling. Grape skins are freeze-dried at -50°C and milled into a fine powder.

    • Causality: Complete water removal halts the activity of endogenous polyphenol oxidases (PPO). Cryo-milling maximizes the surface-area-to-volume ratio for solvent penetration without generating frictional heat that could degrade thermolabile glycosidic bonds.

  • Step 2: Solvent Extraction. The powder is suspended in a 50:50 (v/v) ethanol/water mixture acidified with 0.1% formic acid and subjected to ultrasonication (40 kHz, 30 min, 25°C).

    • Causality: S3G is an amphiphilic molecule; the di-O-methylated B-ring is hydrophobic, while the 3-O-glucoside moiety is hydrophilic. The 50% ethanol solvent optimizes the dielectric constant to solubilize both domains[6]. Ultrasonication induces acoustic cavitation, mechanically disrupting cell walls to accelerate mass transfer[6]. Formic acid lowers the pH, stabilizing the glycosidic bond and preventing spontaneous oxidation.

  • Step 3: Solid-Phase Extraction (SPE). The supernatant is centrifuged, filtered, and loaded onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) copolymer cartridge. The cartridge is washed with 5% methanol and eluted with 100% methanol.

    • Causality: Grape extracts are rich in polar sugars (fructose, glucose) and organic acids (tartaric, malic) which cause severe ion suppression in MS electrospray ionization. The HLB sorbent retains the moderately non-polar S3G while allowing interfering polar metabolites to wash through, ensuring a self-validating, clean baseline for MS analysis[7].

Protocol 2: HPLC-DAD-ESI-MS/MS Quantification
  • Step 1: Chromatographic Separation. Inject 10 µL of the SPE eluate onto a reversed-phase C18 column (e.g., Zorbax SB-C18, 250 × 4.6 mm, 3.5 µm) thermostated at 25°C. Use a gradient mobile phase of (A) water/0.1% formic acid and (B) acetonitrile/0.1% formic acid.

    • Causality: The gradual increase in the non-polar organic modifier (acetonitrile) elutes S3G, separating it from closely related structural isomers like isorhamnetin-3-glucoside[7].

  • Step 2: Diode Array Detection (DAD). Monitor absorbance at 360 nm.

    • Causality: Flavonols exhibit two major UV absorption bands. Band I (350–370 nm) corresponds to the cinnamoyl system (B and C rings), making 360 nm the optimal wavelength for selective detection of S3G amidst other phenolic classes[7].

  • Step 3: Mass Spectrometry (ESI-MS/MS). Operate in negative electrospray ionization mode. Target the precursor ion [M-H]⁻ at m/z 507. Apply collision energy to monitor the product ion at m/z 345.

    • Causality: Negative ionization yields cleaner spectra for acidic phenolic compounds. The transition from m/z 507 to 345 represents the neutral loss of the hexose moiety (162 Da), providing definitive structural confirmation of the syringetin aglycone core[4].

Workflow A Grape Skins / Pomace B Lyophilization & Cryo-milling A->B Halt enzymatic degradation C Ultrasound-Assisted Extraction (50% EtOH, 0.1% Formic Acid) B->C Acoustic cavitation / Cell disruption D Centrifugation & Supernatant Recovery C->D Phase separation E Solid-Phase Extraction (SPE) HLB Cartridge Cleanup D->E Remove polar sugars & acids F HPLC-DAD-MS/MS Quantification E->F m/z 507 -> 345 transition

Self-validating extraction and HPLC-MS/MS analytical workflow for S3G quantification.

Quantitative Distribution

The table below summarizes the quantitative presence and context of S3G across various sources:

Source MaterialCultivar / VarietyKey Findings / Concentration ContextReference
Red Grape Skins Cabernet SauvignonFirst confirmed presence in skins and wine; concentration is highly dependent on cultivation altitude.[1],[5]
Red Grape Skins Gran NegroUsed as a primary chemotaxonomic fingerprint marker alongside isorhamnetin.[4]
White Grape Pomace MoschofileroTrace amounts recovered using advanced Ultrasound-Assisted Extraction (UAE), challenging previous absolute absence theories.[6]
Red Wine Syrah, MerlotExtracted during maceration; contributes significantly to the sensory profile (velvety astringency).[1],[7]

Pharmacological Mechanisms and Therapeutic Potential

S3G and its aglycone exhibit a broad spectrum of pharmacological actions, primarily driven by their di-O-methylated structure, which enhances metabolic stability compared to non-methylated flavonols[1].

  • Antidiabetic Activity: S3G acts as a potent α-glucosidase inhibitor. By competitively binding to the enzyme's active site, it delays carbohydrate hydrolysis in the small intestine, thereby blunting postprandial hyperglycemic spikes. The aglycone syringetin demonstrates an IC50 of ~36.8 µM, significantly outperforming the standard clinical drug acarbose (~71 µM)[1],[2].

  • Anticancer and Apoptotic Pathways: S3G exerts antiproliferative effects by modulating intracellular signaling cascades. It actively inhibits the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical axis for tumor cell survival. Downregulation of Akt phosphorylation reverses the prevention of apoptosis, leading to cell cycle arrest in various adenocarcinoma cell lines[2].

  • Anti-inflammatory Effects: S3G suppresses the Nuclear Factor-kappa B (NF-κB) pathway, preventing the nuclear translocation of NF-κB dimers. This inhibition downregulates the transcription of pro-inflammatory mediators, notably Cyclooxygenase-2 (COX-2)[2].

  • Antioxidant Capacity: While S3G possesses radical scavenging activity (IC50 ~286 µg/mL for DPPH), its direct antioxidant capacity is lower than that of myricetin due to the methylation of the B-ring hydroxyl groups, which reduces its ability to donate hydrogen atoms[1].

Signaling S3G Syringetin-3-O-glucoside PI3K PI3K Pathway S3G->PI3K Inhibits NFkB NF-κB Activation S3G->NFkB Inhibits Akt Akt Phosphorylation PI3K->Akt Activates Apoptosis Apoptosis Induction Akt->Apoptosis Prevents (S3G Reverses) COX2 COX-2 Expression NFkB->COX2 Upregulates Inflammation Inflammatory Response COX2->Inflammation Drives

Pharmacological modulation of PI3K/Akt and NF-κB signaling pathways by S3G.

Pharmacological Benchmarking
Target / PathwayActivity ProfileComparative BenchmarkReference
α-Glucosidase Strong Inhibition (IC50 ~36.8 µM for aglycone)Outperforms Acarbose (IC50 ~71 µM)[1],[2]
PI3K/Akt Pathway Downregulation / InhibitionPromotes apoptosis in cancer cell lines[2]
NF-κB / COX-2 Dose-dependent inhibitionSuppresses inflammatory cascades[2]
Free Radicals (DPPH) Moderate Scavenging (IC50 ~286 µg/mL for S3G)Lower than non-methylated flavonols[1]

Conclusion

Syringetin-3-O-glucoside represents a highly valuable, metabolically stable bioactive compound predominantly sourced from red grape skins and winemaking by-products. Its unique structural methylation not only allows it to serve as a precise chemotaxonomic marker in viticulture but also confers potent pharmacological properties, particularly in the realms of glycemic control and oncology. The integration of advanced, self-validating extraction protocols (like UAE coupled with SPE) enables the efficient recovery of S3G from grape pomace, aligning drug discovery pipelines with sustainable circular economy principles.

References

  • The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review Source: nih.gov URL:1

  • Syringetin: A Comparative Analysis of its Therapeutic Potential Source: benchchem.com URL:2

  • Pattern recognition of three Vitis Vinifera L. red grapes varieties based on anthocyanin and flavonol profiles Source: researchgate.net URL:4

  • Revolutionizing Wine Waste: Advanced Techniques for Polyphenol Recovery from White Wine Byproducts Source: mdpi.com URL:6

  • Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC Source: acs.org URL:7

  • Metabolite Profiling of Grape: Flavonols and Anthocyanins Source: acs.org URL:3

  • Accumulation pattern of flavonoids in Cabernet Sauvignon grapes grown in a low-latitude and high-altitude region Source: scielo.org.za URL:5

Sources

Elucidating the Biosynthetic Architecture of Syringetin-3-Glucoside in Medicinal Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Syringetin-3-glucoside (S3G) is a highly specialized, di-O-methylated flavonol glycoside characterized by potent pharmacological properties, including pro-apoptotic, antioxidant, and osteoblast-differentiating activities. Found in medicinal plants such as Lysimachia congestiflora and Vaccinium species, as well as in red Vitis vinifera cultivars, its biosynthesis represents a complex, highly regulated branching of the central phenylpropanoid pathway.

As drug development increasingly looks toward plant-derived secondary metabolites, understanding the precise enzymatic causality behind S3G synthesis is paramount. This whitepaper provides an in-depth mechanistic analysis of the S3G biosynthetic cascade, detailing the enzymatic logic, self-validating experimental protocols for pathway elucidation, and structural biology considerations critical for metabolic engineering.

The Biosynthetic Cascade: From Phenylalanine to Syringetin-3-Glucoside

The synthesis of S3G is heavily dependent on the spatiotemporal expression of specific hydroxylases, methyltransferases, and glycosyltransferases. The pathway logic dictates a strict sequence of events: core scaffold generation, B-ring hydroxylation, sequential methylation, and terminal glycosylation.

Core Flavonoid Scaffold Generation

The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, which is subsequently hydroxylated and activated to form p-coumaroyl-CoA. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This intermediate is isomerized by chalcone isomerase (CHI) into the flavanone naringenin.1[1].

B-Ring Hydroxylation and Flavonol Oxidation

A critical divergence point for syringetin biosynthesis is the action of Flavonoid 3',5'-hydroxylase (F3'5'H). This cytochrome P450 enzyme introduces hydroxyl groups at both the 3' and 5' positions of the B-ring, converting dihydrokaempferol to dihydromyricetin.2[2]. Dihydromyricetin is then oxidized by flavonol synthase (FLS) to form myricetin, the foundational trihydroxylated flavonol[3].

Sequential O-Methylation

The transformation of myricetin to syringetin involves a highly specific, sequential di-O-methylation cascade catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

  • First Methylation: 4[4].

  • Second Methylation: 4[4].

Causality Insight: This exact sequence is dictated by enzyme active site sterics and the electronic effects of the B-ring. The initial 3'-methylation alters the nucleophilicity of the remaining 5'-hydroxyl, priming it for the subsequent methylation event.

Terminal Glycosylation

To increase aqueous solubility, prevent autotoxicity, and facilitate vacuolar sequestration, syringetin is glycosylated at the C-3 position.5[5].

Causality Insight: Glycosylation must occur terminally. If a bulky glucose moiety were attached to the C-3 position prior to B-ring methylation, steric hindrance would prevent the OMTs from accessing the 3' and 5' hydroxyl groups efficiently.

Biosynthesis Phe L-Phenylalanine pCoum p-Coumaroyl-CoA Phe->pCoum PAL, C4H, 4CL NarC Naringenin Chalcone pCoum->NarC CHS Nar Naringenin NarC->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H DHM Dihydromyricetin DHK->DHM F3'5'H Myr Myricetin DHM->Myr FLS Lar Laricitrin Myr->Lar Myricetin OMT (+ SAM) Syr Syringetin Lar->Syr Laricitrin 5'-OMT (+ SAM) S3G Syringetin-3-Glucoside Syr->S3G UF3GT (+ UDP-Glucose)

Enzymatic cascade of Syringetin-3-Glucoside biosynthesis from L-Phenylalanine.

Experimental Protocols for Pathway Elucidation & Validation

To rigorously validate the S3G biosynthetic pathway in a novel medicinal plant, researchers must employ a self-validating system combining multi-omics with in vitro recombinant enzyme assays.

Step-by-Step Methodology: Multi-Omics and Enzymatic Validation

Phase 1: Spatiotemporal Multi-Omics Profiling

  • Tissue Sampling: 6[6].

  • Metabolomics (LC-MS/MS): Extract metabolites using 70% aqueous methanol. Perform LC-MS/MS in negative electrospray ionization (ESI) mode. Quantify the flux of myricetin, laricitrin, syringetin, and S3G using multiple reaction monitoring (MRM).

  • Transcriptomics (RNA-Seq): Extract total RNA, construct cDNA libraries, and sequence. Perform differential expression analysis to identify transcripts correlating with syringetin accumulation. Isolate candidate genes for OMT and UGT.

Phase 2: Recombinant Protein Expression

  • Gene Cloning: Amplify the full-length coding sequences of candidate OMT and UGT genes. Ligate into a pET-28a(+) expression vector containing an N-terminal His-tag.

  • Heterologous Expression: Transform into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at 16°C for 18 hours to ensure proper protein folding and prevent inclusion body formation.

  • Purification: Lyse cells and purify the recombinant enzymes using Ni-NTA affinity chromatography.

Phase 3: In Vitro Enzyme Kinetics (Self-Validating Assay)

  • OMT Assay Setup: Incubate 10 µg of purified OMT with 100 µM myricetin (or laricitrin) and 500 µM S-adenosyl-L-methionine (SAM) in 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM MgCl₂ and 1 mM DTT.

  • UGT Assay Setup: Incubate 10 µg of purified UGT with 100 µM syringetin and 500 µM UDP-glucose in 50 mM Tris-HCl buffer (pH 7.5).

  • Reaction & Detection: Incubate at 30°C for 30 minutes. Terminate the reaction with 20% trichloroacetic acid. Centrifuge, and analyze the supernatant via HPLC-DAD or LC-MS/MS to confirm the specific conversion of substrates to their respective products (Laricitrin → Syringetin → S3G).

Workflow Sample Plant Tissue Sampling Omics Multi-Omics Extraction Sample->Omics Trans RNA-Seq (Transcriptomics) Omics->Trans Metab LC-MS/MS (Metabolomics) Omics->Metab Cand Candidate Gene Identification Trans->Cand Metab->Cand Expr Recombinant Expression Cand->Expr Assay In Vitro Enzyme Assay Expr->Assay Valid Pathway Validation Assay->Valid

Self-validating multi-omics and in vitro workflow for S3G pathway elucidation.

Quantitative Data: Flavonol Accumulation Dynamics

Environmental factors, particularly UV-B radiation and seasonal climatic variations, heavily influence the transcriptional regulation of the S3G pathway. The table below summarizes the relative accumulation of S3G and its precursors under varying conditions, demonstrating the pathway's responsiveness to environmental stimuli and genetic constraints.

MetabolitePrecursor DependencyAccumulation in White Grapes (No F3'5'H)Accumulation in Red Grapes (High UV-B)Primary Biological Role
Myricetin DihydromyricetinNot DetectedHigh (+++)Antioxidant, Anti-inflammatory
Laricitrin MyricetinNot DetectedModerate (++)Lifespan extension (DAF-16 dependent)
Syringetin LaricitrinNot DetectedModerate (++)Osteoblast differentiation (BMP-2/ERK1/2)
Syringetin-3-Glucoside SyringetinNot DetectedHigh (+++)Stable vacuolar storage form

Note: Data synthesized from comparative metabolomic studies on Vitis vinifera cultivars[1][2]. The absence of F3'5'H expression completely abolishes the 3',5'-hydroxylated branch, confirming its role as the gatekeeper enzyme.

Pharmacological Grounding & Drug Development Implications

Understanding the biosynthesis of S3G is critical for metabolic engineering and downstream drug development.5[5]. Furthermore,5[5].

By mapping the exact biosynthetic pathway, bioengineers can utilize synthetic biology to upregulate F3'5'H and specific OMT genes in microbial cell factories (e.g., engineered Saccharomyces cerevisiae) or medicinal plant tissue cultures, enabling the scalable, sustainable production of S3G for clinical therapeutics.

References

  • Syringetin - Wikipedia Source: Wikipedia URL:[Link]

  • Recent studies on myricetin and its biological and pharmacological activities Source: EXCLI Journal URL:[Link]

  • Light-controlled flavonoid biosynthesis in fruits Source: Frontiers in Plant Science / PMC URL:[Link]

  • The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review Source: MDPI / PMC URL:[Link]

  • Flavonols pathway. The trihydroxylated flavonols myricetin, laricitrin and syringetin are lacking in the berries of white grapes. Source: ResearchGate URL:[Link]

  • Effect of the Seasonal Climatic Variations on the Flavonoid Accumulation in Vitis vinifera cvs. 'Muscat Hamburg' and 'Victoria' Grapes under the Double Cropping System Source: MDPI URL:[Link]

Sources

Syringetin-3-Glucoside: Metabolic Stability and Bioactive Mechanisms in Drug Development

[1]

Executive Summary

Syringetin-3-O-glucoside (S3G) represents a critical intersection between dietary flavonoid metabolism and pharmacologically active structural motifs.[1] Unlike its parent compound myricetin, which suffers from rapid oxidative degradation and poor bioavailability, S3G leverages a 3',5'-dimethoxylation pattern. This structural modification—mediated endogenously by Catechol-O-Methyltransferase (COMT) or present naturally in Vitis vinifera—significantly enhances lipophilicity and metabolic stability.[1]

This technical guide analyzes S3G not merely as a phytochemical, but as a lead scaffold for osteogenic and metabolic therapeutics. We explore its dual role: as a stable metabolite of myricetin and as a potent agonist of the BMP-2/SMAD signaling axis in osteoblast differentiation.

Structural Biochemistry & Physicochemical Properties[1]

The pharmacological superiority of syringetin-3-glucoside over its hydroxylated analogues lies in the methylation blockade of the B-ring.[1]

The Methylation Advantage

Myricetin (3,5,7,3',4',5'-hexahydroxyflavone) is a potent antioxidant but is susceptible to auto-oxidation at physiological pH, leading to the formation of quinones and rapid elimination. Syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) replaces the 3' and 5' hydroxyls with methoxy groups.[1][2]

FeatureMyricetin (Parent)Syringetin-3-Glucoside (Target)Pharmacological Impact
B-Ring Substitution 3',4',5'-OH (Pyrogallol)3',5'-OMe, 4'-OH (Syringyl)Prevents quinone formation; increases half-life (

).[1]
Lipophilicity (LogP) Low (< 1.[1]5)Moderate (~2.0 - 2.[1]5)Enhanced passive diffusion across enterocyte membranes.[1]
Solubility Poor in waterModerate (due to glucose moiety)Glucoside enables solubility; aglycone enables permeability.[1]
Metabolic Fate Rapid Phase II conjugationResistant to COMTBypasses methylation-induced inactivation; available for tissue distribution.[1]

Key Insight: The 4'-OH group remains free in S3G's aglycone form.[1] This is critical because the 4'-OH is the primary pharmacophore for interaction with the estrogen receptor (ER) and BMP-2 signaling complexes, while the flanking methoxy groups provide steric protection against degradation.[1]

Metabolic Pathways & Biotransformation

Understanding the bioavailability of S3G requires mapping its conversion from dietary precursors and its subsequent hydrolysis.

The Myricetin-Syringetin Axis

In vivo, S3G is often the result of Phase II metabolism of myricetin. However, when S3G is ingested directly (e.g., from red wine or blueberries), it undergoes deglycosylation.

Mechanism:

  • Hydrolysis: S3G is hydrolyzed by Lactase Phlorizin Hydrolase (LPH) at the brush border or by cytosolic

    
    -glucosidase (CBG) after SGLT1-mediated transport.[1]
    
  • Aglycone Release: Syringetin aglycone is released.[1]

  • Recycling: Unlike myricetin, which is rapidly glucuronidated, syringetin resists further methylation because its reactive catechol sites are already blocked.

MetabolismMyricetinMyricetin(Unstable)SyringetinSyringetin Aglycone(Stable Pharmacophore)Myricetin->Syringetin 3',5'-O-methylationCOMTCOMT Enzyme(Liver/Intestine)COMT->SyringetinPhase2Sulfation/Glucuronidation(Elimination)Syringetin->Phase2 Slow KineticsS3GSyringetin-3-Glucoside(Dietary Source)S3G->Syringetin DeglycosylationLPHLPH/CBG(Hydrolysis)LPH->Syringetin

Figure 1: The metabolic convergence of Myricetin and S3G into the bioactive Syringetin aglycone.[1] Note the role of methylation in stabilizing the molecule.[2]

Mechanism of Action (Pharmacodynamics)[1]

S3G and its aglycone exhibit distinct biological activities, primarily driving osteogenesis and metabolic regulation.

Osteogenic Differentiation (The BMP-2/SMAD Pathway)

Syringetin is a validated osteogenic agent.[1] It does not merely act as an antioxidant but functions as a specific signaling agonist.[1]

  • Induction: Syringetin stimulates the synthesis of Bone Morphogenetic Protein-2 (BMP-2).[1][3][4]

  • Signaling: BMP-2 binds to BMP receptors (BMPR), triggering the phosphorylation of SMAD1/5/8.[1][5]

  • Transcription: The p-SMAD complex recruits SMAD4 and translocates to the nucleus to upregulate Runx2 (Runt-related transcription factor 2), the master gene for osteoblast differentiation.[1][5]

  • Outcome: Increased Alkaline Phosphatase (ALP) activity and bone nodule formation.[1]

Metabolic Regulation (Alpha-Glucosidase & GLUT4)

S3G acts as a competitive inhibitor of

1

Signalingcluster_nucleusNuclear EventsS3G_AglyconeSyringetin(Intracellular)BMP2BMP-2(Autocrine Loop)S3G_Aglycone->BMP2 UpregulationBMPRBMP ReceptorBMP2->BMPR BindingSMADSMAD 1/5/8(Phosphorylation)BMPR->SMAD ActivationRUNX2RUNX2(Transcription Factor)SMAD->RUNX2 Nuclear TranslocationOsteo_GenesALP, Osteocalcin, Col-I(Bone Formation)RUNX2->Osteo_Genes TranscriptionNucleusNucleus

Figure 2: The Syringetin-mediated BMP-2/SMAD signaling cascade driving osteoblast differentiation.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Purification of S3G from Plant Matrix

Objective: Isolate high-purity S3G for bioassays, removing interfering tannins.

  • Extraction:

    • Lyophilize plant material (e.g., Vitis vinifera skins).[1]

    • Extract with MeOH:H2O:HCl (80:19:1 v/v) . Rationale: Acid stabilizes the flavylium core of co-eluting anthocyanins, preventing degradation products from contaminating the flavonol fraction.

    • Sonicate for 30 min at <30°C. Centrifuge at 10,000 x g.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition C18 cartridge with MeOH followed by acidified water.[1]

    • Load supernatant.[1] Wash with 10% MeOH (removes sugars/organic acids).[1]

    • Elute flavonols with 70% MeOH .

  • Preparative HPLC Isolation:

    • Column: C18 Semi-prep (5

      
      m, 250 x 10 mm).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 20% B to 50% B over 25 min.

    • Detection: 370 nm (Flavonol specific).[1]

    • Validation: Collect peak at retention time relative to Rutin standard. Confirm mass (m/z 509 [M+H]+) via MS.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the "Methylation Advantage" of Syringetin vs. Myricetin.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Reaction Mix:

    • Substrate (Syringetin or Myricetin): 1

      
      M (final).[1]
      
    • Cofactors: NADPH (Phase I) and UDPGA (Phase II).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with cofactor mix.[1]

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time.[1]

  • Calculation:

    
    .
    
    • Expected Result: Syringetin should show significantly lower intrinsic clearance (

      
      ) than Myricetin due to blocked COMT sites.[1]
      

References

  • Metabolism & Structure

    • Syringetin, a Flavonoid Derivative in Grape and Wine, Induces Human Osteoblast Differentiation Through Bone Morphogenetic Protein-2/Extracellular Signal-Regulated Kinase 1/2 Pathway.[1][4] (2009).[1] Journal of Cellular Biochemistry.

  • Bioavailability & Pharmacokinetics

    • The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. (2022).[1][2][3][6][7] International Journal of Molecular Sciences.

  • Osteogenic Mechanisms

    • Bone Morphogenetic Protein-2 in Development and Bone Homeostasis.[1] (2019).[1][5] International Journal of Molecular Sciences.

  • Insulin Signaling Context

    • Insulin Signaling Pathway and Flavonoid Interactions.[1] (2020).[1][8][9] Antibodies.com Resource Guide.

  • Chemical Properties

    • Syringetin-3-O-Glucoside PubChem Compound Summary.[1] (2025).[1][7][10] National Center for Biotechnology Information.[1] [1]

Mechanistic Profiling of Syringetin-3-Glucoside: In Vitro Antioxidant Dynamics & Cellular Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Syringetin-3-O-glucoside (S3G) is an O-methylated flavonol glycoside found in Vitis vinifera (red grapes), Brassica species, and various medicinal plants.[1][2] While structurally related to myricetin, the presence of methoxy groups at the 3' and 5' positions, coupled with glycosylation at the C3 position, fundamentally alters its antioxidant profile.

Contrary to common assumptions, S3G exhibits weak direct radical scavenging activity in cell-free chemical assays compared to its aglycone, Syringetin. Its primary therapeutic value in vitro stems from two sophisticated mechanisms:

  • Source Reduction: Inhibition of pro-oxidant enzymes (e.g., Xanthine Oxidase).[2]

  • Signal Modulation: Acting as a "pro-drug" that, upon hydrolysis, releases Syringetin to activate the Nrf2/Keap1 cytoprotective pathway.

This guide details the specific mechanistic pathways, validated experimental protocols, and quantitative benchmarks for researchers investigating S3G.

Part 1: Chemical Basis of Activity (Structure-Activity Relationship)

The antioxidant efficacy of flavonoids relies on the availability of hydroxyl (-OH) groups to donate hydrogen atoms to free radicals. S3G presents a unique case of "structural blocking":

Structural FeatureImpact on Antioxidant Activity
C3-Glycosylation Negative: Blocks the C3-OH group, a critical site for radical scavenging in the C-ring. This steric hindrance significantly reduces direct interaction with ROS.
3',5'-Dimethoxylation Mixed: Reduces the number of free hydroxyls on the B-ring (compared to myricetin), lowering direct scavenging potential (DPPH/ABTS). However, it increases lipophilicity , enhancing cellular membrane penetration.
C2-C3 Double Bond Positive: Retains the planar structure essential for electron delocalization, allowing the molecule to stabilize radicals effectively once the remaining OH groups (C7, C4') are engaged.
Quantitative Comparison: Direct Scavenging Efficacy

Data synthesized from comparative in vitro studies [1, 2].

CompoundAssayIC50 Value (µg/mL)Interpretation
Syringetin-3-glucoside DPPH 286.6 ± 3.5 Weak Activity
Syringetin-3-glucoside ABTS 283.0 ± 1.5 Weak Activity
Syringetin (Aglycone)DPPH~30 - 50Moderate/High Activity
Ascorbic Acid (Control)DPPH~4 - 6Standard Reference

Critical Insight: Researchers should not rely on DPPH/ABTS assays to validate S3G efficacy. High IC50 values indicate that S3G is not a direct scavenger but a cellular modulator.

Part 2: Cellular Antioxidant Mechanisms

In a biological context (e.g., HepG2, HUVEC, or Caco-2 cell lines), S3G operates through a "Bioactivation & Signaling" cascade.

Mechanism A: The "Pro-Drug" Hydrolysis Pathway

S3G is relatively stable in culture media. Upon interaction with the cell surface or intracellular entry, it undergoes deglycosylation.

  • Uptake: S3G enters cells via SGLT1 (Sodium-Glucose Linked Transporter) or passive diffusion due to methylation-enhanced lipophilicity.

  • Bioactivation: Intracellular

    
    -glucosidases (or membrane-bound Lactase Phlorizin Hydrolase in enterocytes) cleave the glucose moiety.
    
  • Release: Free Syringetin is released, restoring the C3-OH group and activating the molecule for high-affinity binding to signaling proteins.

Mechanism B: The Nrf2/Keap1 Signaling Activation

Once bioactivated, the aglycone targets the Keap1-Nrf2 complex, the master regulator of cytoprotective responses.

  • Keap1 Modification: Syringetin (an electrophile) modifies cysteine residues on Keap1.

  • Nrf2 Translocation: Nrf2 dissociates from Keap1, avoids ubiquitination, and translocates to the nucleus.

  • ARE Binding: Nrf2 binds to the Antioxidant Response Element (ARE).

  • Enzyme Upregulation: Transcription of Phase II antioxidant enzymes: HO-1 (Heme Oxygenase-1) and NQO1 .

Mechanism C: Inhibition of Xanthine Oxidase (Source Reduction)

Unlike direct scavenging (cleaning up the mess), S3G prevents ROS formation (stopping the leak). S3G and its metabolites inhibit Xanthine Oxidase (XO) , an enzyme that generates Superoxide (


) during purine metabolism.
Pathway Visualization

G cluster_extracellular Extracellular Environment cluster_cytosol Cytosol (HepG2 / Caco-2) cluster_nucleus Nucleus S3G Syringetin-3-Glucoside (Inactive Pro-drug) SGLT1 SGLT1 / LPH (Transporter/Enzyme) S3G->SGLT1 Uptake ROS_Ext ROS (External) Aglycone Syringetin (Active Aglycone) SGLT1->Aglycone Hydrolysis Keap1 Keap1-Nrf2 Complex Aglycone->Keap1 Electrophilic Attack XO Xanthine Oxidase Aglycone->XO Inhibition Nrf2 Nrf2 (Free) Keap1->Nrf2 Dissociation ARE ARE Promoter Nrf2->ARE Translocation Superoxide Superoxide Anion XO->Superoxide Generates Genes Transcription: HO-1, NQO1, SOD ARE->Genes Activation Genes->Superoxide Scavenges via SOD

Figure 1: The dual-action mechanism of Syringetin-3-Glucoside: Intracellular bioactivation leading to Nrf2 pathway induction and direct enzyme inhibition.

Part 3: Experimental Protocols

Protocol 1: Intracellular ROS Scavenging Assay (DCFH-DA)

To validate cellular antioxidant activity, bypassing the limitations of chemical assays.

Principle: DCFH-DA is a cell-permeable probe. Intracellular esterases cleave it to non-fluorescent DCFH. ROS oxidizes DCFH to fluorescent DCF. S3G treatment should reduce DCF fluorescence.

Materials:

  • HepG2 or Caco-2 cells.

  • Syringetin-3-glucoside (dissolved in DMSO, final conc < 0.1%).

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

  • AAPH or

    
     (Oxidative stress inducer).
    

Workflow:

  • Seeding: Plate cells in 96-well black plates (

    
     cells/well). Incubate 24h.
    
  • Pre-treatment: Treat cells with S3G (10, 25, 50, 100 µM) for 12-24 hours .

    • Note: Long incubation is required for uptake and gene expression (Nrf2 pathway).

  • Probe Loading: Wash with PBS. Add 10 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C.

  • Stress Induction: Wash cells. Add 600 µM AAPH (or 100 µM

    
    ).
    
  • Measurement: Measure fluorescence immediately (Ex: 485 nm, Em: 535 nm) every 5 min for 1 hour.

  • Calculation: Calculate the Area Under the Curve (AUC).

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay

To validate the source-reduction mechanism.

Workflow:

  • Preparation: Prepare 0.1 U/mL Xanthine Oxidase (from bovine milk) in phosphate buffer (pH 7.5).

  • Substrate: Prepare 0.15 mM Xanthine solution.

  • Reaction:

    • Mix 1 mL Test Compound (S3G at varying concentrations) + 0.1 mL Enzyme solution.

    • Incubate at 25°C for 10 mins.

    • Add 2 mL Xanthine substrate to start reaction.

  • Detection: Monitor absorbance at 290 nm (formation of uric acid) for 10 mins.

  • Validation: Use Allopurinol as a positive control. S3G is expected to show competitive or mixed-type inhibition.

Part 4: References

  • BenchChem. (2025). Syringetin: A Comparative Analysis of In Vitro and In Vivo Efficacy. BenchChem Technical Library.

  • Chmiel, M., & Stompor-Gorący, M. (2022).[3] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients, 14(23), 5157.

  • MedChemExpress. (2024). Syringetin 3-O-β-D-glucoside Product Datasheet.

  • PubChem. (2025). Syringetin-3-O-glucoside Compound Summary. National Library of Medicine.

  • Extrasynthese. (2024). Syringetin-3-O-glucoside Analytical Standard.[4]

Sources

syringetin-3-glucoside CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Syringetin-3-Glucoside (CAS 40039-49-4): Chemical Properties, Analytical Methodologies, and Pharmacological Applications

Executive Summary Syringetin-3-glucoside is a highly specialized O-methylated flavonol glycoside predominantly found in the secondary metabolite profiles of specific berries, red wine by-products, and medicinal plants. As a derivative of myricetin, its unique methylation pattern imparts distinct physicochemical properties that significantly alter its metabolic stability, lipophilicity, and biological efficacy. This whitepaper provides an in-depth technical analysis of syringetin-3-glucoside, covering its structural identity, validated analytical workflows for isolation and quantification, and its emerging pharmacological profile.

Chemical Identity and Physicochemical Properties

Syringetin-3-glucoside (CAS No. 40039-49-4) belongs to the flavonoid class of polyphenols. Structurally, it is an O-methylated flavonol characterized by a dimethyl myricetin aglycone core (syringetin) with free hydroxyl groups at the C-2′ and C-4′ positions on the B-ring, and methoxy groups at the 3′ and 5′ positions[1]. The glycosidic linkage occurs at the C-3 position, where a β-D-glucopyranosyl moiety is attached[2],[3].

The dual methoxy groups reduce the molecule's overall polarity compared to its unmethylated precursor (myricetin), while the C-3 glucose moiety ensures sufficient aqueous solubility for vacuolar storage and systemic transport in biological systems[1].

Table 1: Quantitative Physicochemical Properties

Property Value Reference
CAS Number 40039-49-4 [3]
Molecular Formula C23H24O13 [2]
Molecular Weight 508.43 g/mol [2]
Exact Mass 508.1216 Da [2]
XLogP3-AA (Lipophilicity) 0.7 [2]
Hydrogen Bond Donors 7 [2]
Hydrogen Bond Acceptors 13 [2]

| Topological Polar Surface Area | 205 Ų |[2] |

Biosynthetic Pathway and Pharmacological Profile

The biosynthesis of syringetin-3-glucoside is a tightly regulated enzymatic cascade. It begins with the oxidation of dihydromyricetin to myricetin, followed by sequential S-adenosyl-L-methionine (SAM)-dependent methylations at the 3′ and 5′ positions to yield syringetin[1],[4]. Finally, a plant glycosyltransferase catalyzes the attachment of a glucose molecule to the C-3 hydroxyl group[1].

Pharmacologically, the methylation of the B-ring provides a protective steric hindrance that increases the molecule's metabolic stability against rapid degradation in vivo. Syringetin-3-glucoside and its aglycone exhibit potent biological activities, notably in modulating oxidative stress, inhibiting carbohydrate-hydrolyzing enzymes, and extending cellular lifespan[1].

Biosynthesis Dihydromyricetin Dihydromyricetin (Precursor) Myricetin Myricetin Dihydromyricetin->Myricetin Oxidation Syringetin Syringetin (O-Methylated Flavonol) Myricetin->Syringetin Methylation (3', 5') S3G Syringetin-3-glucoside (CAS: 40039-49-4) Syringetin->S3G Glycosylation (C-3) Target1 α-Glucosidase Inhibition S3G->Target1 Anti-diabetic Target2 ROS Scavenging (DPPH/ABTS) S3G->Target2 Antioxidant Target3 Lifespan Extension (C. elegans) S3G->Target3 Anti-aging

Biosynthetic pathway and pharmacological targets of syringetin-3-glucoside.

Table 2: Summary of Pharmacological Efficacy

Biological Target / Assay Efficacy / IC50 Value Causality / Mechanism
DPPH Radical Scavenging 286.6 ± 3.5 μg/mL Electron donation from the C-2′ and C-4′ hydroxyl groups neutralizes free radicals[1].
ABTS Radical Scavenging 283.0 ± 1.5 μg/mL Stabilization of the resulting phenoxyl radical via resonance across the conjugated B-ring[1].
α-Glucosidase Inhibition 36.8 µM (Aglycone) Competitive binding to the enzyme's active site, outperforming standard drugs like acarbose[1].

| Lifespan Extension (C. elegans) | +35.7% (Aglycone) | Modulation of stress-related pathways and reduction of lipofuscin (age pigment) accumulation[1]. |

Analytical Methodologies: Isolation and Quantification

Accurate quantification of syringetin-3-glucoside from complex plant matrices (e.g., grape pomace, Vitis davidii, or Vaccinium ashei) requires rigorous sample clean-up and high-resolution chromatography[1],[5],[4]. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Sample Raw Matrix (Berries/Grape Pomace) Extraction Solvent Extraction (EtOH/H2O + Formic Acid) Sample->Extraction Maceration SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Clean-up HPLC HPLC-DAD Analysis (Reverse-Phase C18) SPE->HPLC Elution & Injection Data Quantification (360 nm) HPLC->Data Peak Integration

Self-validating extraction and HPLC-DAD quantification workflow.

Protocol 1: Solid-Phase Extraction (SPE) Clean-up

Causality: Plant matrices contain high concentrations of polar sugars and organic acids that elute in the void volume of an HPLC system, causing severe ion suppression and baseline drift. SPE isolates the target flavonols based on hydrophobicity[6].

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of Milli-Q water through a C18 SPE cartridge. Why: This solvates the alkyl chains of the silica sorbent, maximizing the surface area available for hydrophobic interactions with the analyte.

  • Loading: Load 5 mL of the centrifuged hydroalcoholic plant extract onto the cartridge.

  • Washing: Wash with 5 mL of 2% aqueous acetic acid. Why: The acidic wash elutes highly polar interferences (e.g., tartaric acid) while keeping the phenolic hydroxyls of syringetin-3-glucoside fully protonated and retained on the C18 phase[5],[6].

  • Elution: Elute the flavonol fraction with 5 mL of methanol.

  • Validation Checkpoint: Monitor the wash fraction spectrophotometrically at 360 nm. The absorbance must be near zero, confirming that no premature elution of the target flavonol has occurred.

Protocol 2: HPLC-DAD Quantification

Causality: Reverse-phase chromatography is highly sensitive to the ionization state of analytes. Maintaining a low pH is critical for reproducible retention times[7],[4].

  • Column Preparation: Utilize a reverse-phase Zorbax SB-C18 column (250 mm × 4.6 mm, 3.5 μm particle size), thermostated at 25 °C[6].

  • Mobile Phase Formulation:

    • Solvent A: Water with 0.1% Formic Acid (v/v).

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Why: Formic acid (pH ~2.7) ensures the complete protonation of the hydroxyl groups on syringetin-3-glucoside. This prevents peak tailing and retention time shifts caused by partial ionization on the hydrophobic stationary phase[4].

  • Gradient Elution: Run a linear gradient from 5% B to 65% B over 14 minutes, increasing to 100% B over 3 minutes, followed by an isocratic hold[4]. Why: The gradual increase in the organic modifier effectively separates the highly polar early-eluting anthocyanins from the moderately polar O-methylated flavonols.

  • Detection: Monitor absorbance using a Diode Array Detector (DAD) at 360 nm[7]. Why: 360 nm corresponds to the Band I absorption maximum of the flavonol cinnamoyl system, providing the optimal signal-to-noise ratio for syringetin derivatives.

  • Validation Checkpoint: Inject a known analytical standard of syringetin-3-glucoside (CAS 40039-49-4). The retention time must match the sample peak within ±0.1 min, and the UV spectrum extracted from the DAD must show characteristic maxima at ~254 nm (Band II) and ~360 nm (Band I).

Biological Evaluation: Antioxidant Capacity Assay

To evaluate the radical scavenging activity of the isolated syringetin-3-glucoside fraction, the DPPH assay is utilized. The protocol relies on strict pH control to ensure chemical stability during the reaction[5].

Protocol 3: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 500 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol[5].

  • Buffer Addition: Mix 500 µL of the diluted extract (or standard) with 1 mL of 100 mM acetate buffer (pH 5.5) and 1 mL of ethanol[5]. Causality: Maintaining a mildly acidic pH (5.5) prevents the base-catalyzed auto-oxidation of phenolic compounds that occurs at physiological or basic pH levels. This ensures the assay measures true radical scavenging rather than spontaneous degradation.

  • Reaction: Add 500 µL of the DPPH solution to the mixture and incubate in the dark for 90 minutes[5]. Causality: Incubation in the dark prevents the light-induced degradation of the unstable DPPH radical.

  • Measurement: Read the absorbance at 517 nm against a blank using a UV-Vis spectrophotometer. Calculate the percentage of inhibition.

  • Validation Checkpoint: Utilize Trolox as a positive control. The IC50 of Trolox must fall within the established laboratory calibration range (typically 10-15 µg/mL) to validate the integrity of the DPPH reagent.

References

1.[2] Syringetine-3-O-Glucoside | C23H24O13 | CID 20056942 - PubChem - NIH, nih.gov, 2.[3] 40039-49-4(syringetin-3-glucoside) - ChemicalBook, chemicalbook.com, 3.[1] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC, nih.gov, 4.[7] Using Chemical Composition and Antioxidant Activity in Evaluation of Enological By-Products According to Type, Vinification Styl - idUS, us.es, 5.[5] White Grape Skin Extraction, Analytical Profile, and Biological Activity: From the Laboratory to the Industrial Scale Within a Circular Economy Framework - MDPI, mdpi.com, 6.[4] Distinguishing Six Edible Berries Based on Metabolic Pathway and Bioactivity Correlations by Non-targeted Metabolite Profiling - Frontiers, frontiersin.org, 7.[6] Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC - ACS Publications, acs.org,

Sources

Metabolic Transformation of Syringetin-3-Glucoside in Human Digestion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methylated Flavonol Challenge

Syringetin-3-glucoside (S3G) represents a unique class of O-methylated flavonols found predominantly in red grapes (Vitis vinifera) and bog bilberries. Unlike its non-methylated analogs (e.g., quercetin), S3G possesses a 3',5'-dimethoxy-4'-hydroxy substitution pattern on the B-ring. This structural feature significantly alters its metabolic fate, enhancing lipophilicity while introducing steric hindrance that modulates enzymatic conjugation.

This guide delineates the end-to-end metabolic trajectory of S3G in the human gastrointestinal tract. It moves beyond simple description to provide a mechanistic framework for hydrolysis, absorption, and colonic catabolism, paired with validated experimental protocols for reproducing these phenomena in a laboratory setting.

Chemical Identity & Physiochemical Barrier[1][2]

Compound: Syringetin-3-O-


-D-glucoside
Aglycone:  Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone)
Key Structural Feature:  The presence of methoxy groups at positions 3' and 5' protects the molecule from rapid catechol-O-methyltransferase (COMT) degradation, potentially extending its circulatory half-life compared to quercetin.
Stability in the Upper GI Tract

Upon ingestion, S3G encounters the acidic environment of the stomach (pH 1.5–3.5). Unlike anthocyanins, flavonol glucosides like S3G exhibit high stability in gastric fluids.

  • Mechanism: The

    
    -glycosidic bond is resistant to acid hydrolysis at physiological temperatures (
    
    
    
    C).
  • Implication:

    
     of ingested S3G reaches the small intestine intact, making the duodenum the primary site of metabolic activation.
    

Phase I: Hydrolysis and Absorption (The Gatekeeper Step)

The bioavailability of S3G is strictly rate-limited by deglycosylation. The SGLT1 transporter cannot transport the glucoside; the glucose moiety must be cleaved to release the lipophilic aglycone.

The Dual-Enzyme Hypothesis

Two enzymatic systems compete for S3G hydrolysis:

  • Lactase-Phlorizin Hydrolase (LPH):

    • Location: Brush border membrane of enterocytes.

    • Action: Extracellular hydrolysis. The lipophilic aglycone (Syringetin) is released in close proximity to the membrane, facilitating passive diffusion.

    • Specificity: LPH shows high affinity for flavonoid-3-O-

      
      -glucosides.
      
  • Cytosolic

    
    -Glucosidase (CBG): 
    
    • Location: Intracellular (cytosol).

    • Action: Requires the glucoside to be actively transported into the cell (likely via SGLT1) before hydrolysis.

    • Dominance: Due to the lipophilicity of the syringetin aglycone, the LPH pathway is the dominant mechanism.

Experimental Protocol 1: Differentiating LPH vs. CBG Activity

To determine the operative pathway for S3G in your specific model, use this inhibition assay.

Materials:

  • Human Caco-2 cell monolayer (21-day post-confluence).

  • Inhibitor A: Glucono-

    
    -lactone (Specific for CBG).
    
  • Inhibitor B: Conduritol B epoxide (Broad-spectrum

    
    -glucosidase inhibitor).
    

Workflow:

  • Preparation: Wash Caco-2 monolayers with HBSS (pH 7.4).

  • Treatment:

    • Well 1: Control (S3G

      
      ).
      
    • Well 2: S3G + Glucono-

      
      -lactone (
      
      
      
      ).
    • Well 3: S3G + Conduritol B epoxide (

      
      ).
      
  • Incubation: Incubate for 2 hours at

    
    C.
    
  • Analysis: Quantify intracellular Syringetin (aglycone) via LC-MS/MS.

  • Interpretation: If Well 2 shows similar accumulation to Control, CBG is not the primary driver. If Well 3 blocks uptake, LPH is the driver.

Phase II: Hepatic & Enteric Conjugation

Once the aglycone enters the enterocyte (and subsequently the liver), it undergoes rapid metabolic detoxification.

  • Glucuronidation (Major): UGT enzymes (specifically UGT1A9 and UGT1A3) attach glucuronic acid to the 3, 7, or 4' positions.

    • Note: The 3' and 5' methoxy groups block methylation at those sites, forcing conjugation to the 3-OH (after glycoside loss) or 7-OH positions.

  • Sulfation (Minor): SULT enzymes may sulfate the 7-position.

Key Insight: Unlike quercetin, which is heavily methylated to isorhamnetin or tamarixetin, syringetin is already methylated. This shifts the metabolic profile almost exclusively toward glucuronides and sulfates .

Phase III: Colonic Transformation (The Microbiome Reactor)

Approximately 60–80% of ingested S3G is not absorbed in the small intestine. It passes to the colon, where the microbiome acts as a metabolic reactor.[1]

Mechanism: Ring Fission

Colonic bacteria (genera Eubacterium, Clostridium, Blautia) perform the following:

  • Deglycosylation: Bacterial

    
    -glucosidases rapidly cleave the sugar.
    
  • C-Ring Fission: The heterocyclic C-ring is cleaved.

  • Demethylation: The methoxy groups are susceptible to bacterial O-demethylases.

Predicted Catabolites[3][4]
  • Primary: 3,5-dimethoxy-4-hydroxyphenylacetic acid.

  • Secondary (Demethylated): Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid)

    
     Gallic acid (3,4,5-trihydroxybenzoic acid).
    

Visualization of Metabolic Pathways[5]

The following diagram illustrates the multi-compartment transformation of S3G.

SyringetinMetabolism cluster_0 Lumen (Small Intestine) cluster_1 Enterocyte / Liver (Phase II) cluster_2 Colon (Microbiota) S3G Syringetin-3-Glucoside (S3G) Aglycone_Lumen Syringetin (Aglycone) S3G->Aglycone_Lumen Hydrolysis (LPH) S3G_Colon Unabsorbed S3G S3G->S3G_Colon Efflux / Bypass Aglycone_Cell Syringetin (Intracellular) Aglycone_Lumen->Aglycone_Cell Passive Diffusion Syr_Gluc Syringetin-Glucuronides (3-O / 7-O) Aglycone_Cell->Syr_Gluc UGTs Syr_Sulf Syringetin-Sulfates Aglycone_Cell->Syr_Sulf SULTs RingFission C-Ring Fission S3G_Colon->RingFission Bacterial Hydrolysis PhenolicAcid 3,5-dimethoxy-4-hydroxyphenylacetic acid RingFission->PhenolicAcid SyringicAcid Syringic Acid PhenolicAcid->SyringicAcid Oxidation

Caption: Figure 1.[2] Compartmental metabolic fate of Syringetin-3-glucoside, highlighting LPH-mediated hydrolysis and colonic ring fission.

Analytical Framework: LC-MS/MS Quantification[7]

To rigorously study these metabolites, a standardized analytical method is required.

Table 1: MRM Transitions for Syringetin Metabolites
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Syringetin-3-glucoside 507.1 [M-H]⁻345.0 (Aglycone)4025
Syringetin (Aglycone) 345.0 [M-H]⁻330.0 (Demethylated)4530
Syringetin-Glucuronide 521.1 [M-H]⁻345.0 (Aglycone)4020
Syringic Acid 197.0 [M-H]⁻182.0 (Methyl loss)3015

Experimental Protocol: In Vitro Digestion (INFOGEST)

This protocol simulates the physiological conditions of the human GI tract to assess bioaccessibility.

Step-by-Step Methodology
  • Oral Phase:

    • Mix 5g of sample (e.g., lyophilized grape extract) with 3.5mL Simulated Salivary Fluid (SSF).

    • Add

      
      -amylase (75 U/mL final).
      
    • Adjust pH to 7.0. Incubate 2 min at

      
      C.
      
  • Gastric Phase:

    • Add 7.5mL Simulated Gastric Fluid (SGF).

    • Add Pepsin (2000 U/mL final).

    • Adjust pH to 3.0 with 1M HCl.

    • Incubate 2 hours at

      
      C with shaking (95 rpm).
      
  • Intestinal Phase:

    • Add 11mL Simulated Intestinal Fluid (SIF).

    • Add Pancreatin (100 U/mL trypsin activity) and Bile Salts (10 mM).

    • Adjust pH to 7.0.

    • Incubate 2 hours at

      
      C.
      
  • Sample Processing:

    • Centrifuge digesta at 10,000 x g for 10 min.

    • Filter supernatant (0.22

      
      ).
      
    • Stabilize with 1% Formic Acid/Ascorbic Acid to prevent oxidation before LC-MS injection.

References

  • Brodowska, K. M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences. Link

  • Kay, C. D., et al. (2017).The absorption, metabolism, and excretion of flavonoids in humans. Annual Review of Food Science and Technology.
  • Wang, H., et al. (2003).Quantification of Syringetin-3-glucoside in Cabernet Sauvignon Grapes. Journal of Agricultural and Food Chemistry.
  • Jaganath, I. B., et al. (2009).The colonic catabolism of flavonoid glycosides. Free Radical Biology and Medicine. (Mechanistic basis for ring fission).
  • Minekus, M., et al. (2014). A standardised static in vitro digestion method suitable for food - an international consensus (INFOGEST). Food & Function. Link

Sources

Methodological & Application

Application Note: High-Resolution HPLC-DAD Quantification of Syringetin-3-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Method Development Guide for Complex Plant Matrices

Abstract & Scope

Syringetin-3-O-glucoside is a methylated flavonol glycoside predominantly found in red grape skins (Vitis vinifera), wines, and specific medicinal herbs like Lysimachia.[1][2] Unlike its non-methylated counterpart (quercetin-3-glucoside), syringetin-3-glucoside possesses unique hydrophobic properties due to the methoxylation at the 3' and 5' positions of the B-ring.[1]

This guide addresses the specific chromatographic challenges associated with this analyte: critical pair resolution (separation from isorhamnetin-3-glucoside and malvidin derivatives) and peak purity confirmation in anthocyanin-rich matrices.[1] We present a validated, self-checking protocol using HPLC with Diode Array Detection (DAD).

Physicochemical Profile & Detection Logic

Understanding the molecule is the first step in method design.

ParameterCharacteristicChromatographic Implication
Analyte Syringetin-3-O-glucosideTarget molecule.[1][2][3][4][5]
Chromophore Flavonol backbone (C6-C3-C6)Strong UV absorption at 354 nm (Band I) and 255 nm (Band II).[1]
Polarity Moderately PolarElutes after Quercetin-3-glc but before aglycones due to the glucose moiety.[1]
pKa ~6-7 (Phenolic OH)Requires acidic mobile phase (pH < 3.0) to suppress ionization and prevent peak tailing.[1]
Critical Pairs Isorhamnetin-3-glc, Malvidin-3-glcRequires high-efficiency stationary phase (C18) and optimized gradient slope.[1]
Expert Insight: The "Red Shift" Trap

While many general flavonoid methods utilize 370 nm, Syringetin-3-glucoside exhibits a hypsochromic shift (blue shift) relative to quercetin due to the methylation of hydroxyl groups.[1] We recommend monitoring at 354 nm for maximum sensitivity, while simultaneously acquiring 520 nm to monitor interfering anthocyanins (like malvidin-3-glucoside) which often co-extract in grape samples.[1]

Method Development Strategy

Stationary Phase Selection

Standard C18 columns are sufficient, but "end-capped" columns are mandatory to prevent the interaction of free silanols with the glucose hydroxyls, which causes peak tailing.

  • Recommended: C18, 150 x 4.6 mm, 2.7 µm (Fused-Core) or 3.5 µm (Fully Porous).[1]

  • Why: Fused-core particles provide UHPLC-like resolution at HPLC backpressures (< 400 bar), essential for separating the syringetin/isorhamnetin critical pair.[1]

Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 0.1% Formic Acid.[1] (Phosphoric acid is an alternative, but Formic is LC-MS compatible if downstream confirmation is needed).[1]

  • Solvent B (Organic): 100% Acetonitrile.[1]

  • Why Acetonitrile? Methanol often results in broader peaks for glycosides due to higher viscosity and hydrogen bonding. Acetonitrile provides sharper peak shapes and lower system pressure.

Experimental Protocol

Instrument Setup
  • System: HPLC with quaternary pump and DAD (Diode Array Detector).[6]

  • Column Temp: 30°C (Controlled temperature is critical for retention time reproducibility).

  • Flow Rate: 0.8 mL/min (Adjusted for 4.6 mm ID column).

  • Injection Vol: 10 µL.

Gradient Program

This gradient is designed to "flatten" the slope during the elution window of flavonol glycosides (10–20 min) to maximize resolution.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Phase Description
0.0955Initial equilibration
5.08515Elution of polar acids
20.07525Target Window (Glycosides elute here)
25.01090Column Wash (Remove aglycones/lipids)
30.01090Hold Wash
30.1955Re-equilibration
35.0955Ready for next injection
Sample Preparation (Grape Skin/Plant Extract)
  • Extraction: Weigh 500 mg powdered sample. Add 10 mL MeOH:Water:Formic Acid (50:48:2 v/v/v).

  • Agitation: Vortex 1 min, then sonicate for 15 min at < 25°C (Avoid heat to prevent glycoside hydrolysis).

  • Clarification: Centrifuge at 5,000 x g for 10 min.

  • Filtration: Filter supernatant through 0.22 µm PTFE filter. Crucial: Do not use Nylon filters, as they can bind polyphenols, causing quantitative loss.

Workflow Visualization

The following diagram outlines the logical flow from extraction to data validation, highlighting the critical decision points (diamonds).

MethodWorkflow Start Sample Material (Grape Skin/Herbal) Extract Extraction (MeOH:H2O:FA 50:48:2) Start->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter HPLC HPLC-DAD Injection (C18 Column, 30°C) Filter->HPLC CheckRes Resolution > 1.5 (vs Isorhamnetin-3-glc)? HPLC->CheckRes CheckPurity Peak Purity Pass? (DAD Spectral Match) CheckRes->CheckPurity Yes Refine Adjust Gradient Slope (Flatten 15-25% B) CheckRes->Refine No Quant Quantify at 354 nm (External Standard) CheckPurity->Quant Yes ReExtract Re-filter / Dilute CheckPurity->ReExtract No (Matrix Interference) Refine->HPLC

Figure 1: Step-by-step workflow for the extraction, separation, and validation of Syringetin-3-glucoside.

Validation Framework (ICH Q2(R1))

To ensure the method is authoritative, execute the following validation steps.

System Suitability Testing (SST)

Before every batch, inject a standard mix containing Quercetin-3-glc and Syringetin-3-glc.[1]

  • Requirement: Resolution (

    
    ) between these two peaks must be 
    
    
    
    .
  • Requirement: Tailing factor (

    
    ) for Syringetin-3-glc must be 
    
    
    
    .[1]
Linearity & Range
  • Prepare 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Acceptance:

    
    .
    
  • Note: Syringetin-3-glucoside standards are expensive.[1] You may use Quercetin-3-glucoside as a surrogate standard and apply a Molecular Weight Correction Factor (MW Syringetin-3-glc / MW Quercetin-3-glc = 508.4 / 464.3 = 1.095), though using the authentic standard is always preferred for accuracy.[1]

Limit of Detection (LOD)
  • Calculate based on Signal-to-Noise ratio (S/N) of 3:1.[1]

  • Typical LOD for this method: ~0.1 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or pH > 3.[1]Ensure mobile phase A is pH 2.0–2.5. Replace column if old.
Co-elution Gradient too steep.Decrease the %B ramp rate between 10 and 20 minutes.
Split Peaks Sample solvent mismatch.If sample is in 100% MeOH, dilute with water to 50% MeOH before injection.
Baseline Drift Formic acid absorption.Ensure high-purity solvents.[1] Switch to Phosphoric acid (if not using MS).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Mattivi, F., et al. (2006). Metabolite profiling of grape: Flavonols and anthocyanins. Journal of Agricultural and Food Chemistry, 54(20), 7692-7702.[1] Link[1]

  • Castillo- Muñoz, N., et al. (2007).[1] Flavonol profiles of Vitis vinifera red grapes and their single-cultivar wines. Journal of Agricultural and Food Chemistry, 55(3), 992-1002.[1] Link[1]

  • PubChem. (n.d.).[1] Syringetin-3-O-glucoside Compound Summary. National Center for Biotechnology Information. Link[1]

Sources

Application Note: High-Purity Isolation of Syringetin-3-O-Glucoside via Preparative HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Syringetin-3-O-glucoside (S3G) is a dimethoxy flavonol glycoside found in red grape skins (Vitis vinifera), pine needles, and medicinal plants like Lysimachia. Unlike common flavonols (e.g., quercetin), S3G possesses methoxy groups at the 3' and 5' positions of the B-ring, conferring unique lipophilicity and bioactive properties, including specific antioxidant mechanisms and osteoblast differentiation induction.

The Isolation Challenge: S3G is often a minor constituent obscured by high-abundance anthocyanins (like malvidin-3-glucoside) and structurally similar flavonols (isorhamnetin-3-glucoside). Standard C18 gradients often fail to resolve S3G from these co-eluting interferences. This Application Note details a targeted extraction, solid-phase extraction (SPE) cleanup, and a mathematically validated scale-up to Preparative HPLC to achieve >98% purity.

Process Workflow

The following diagram outlines the critical decision pathways from raw biomass to purified isolate.

G Raw Raw Biomass (Grape Skin/Pine Needle) Extract Extraction (MeOH:H2O 80:20 + 0.1% HCl) Raw->Extract Maceration Partition L-L Partitioning (Hexane Wash) Extract->Partition Remove Lipids/Chlorophyll SPE SPE Cleanup (C18 Cartridge) Partition->SPE Remove Sugars/Acids Anal_QC Analytical HPLC (Scouting Run) SPE->Anal_QC Decision Resolution (Rs) > 1.5? Anal_QC->Decision Decision->Anal_QC No (Optimize Gradient) ScaleUp Scale-Up Calculation (Load & Flow) Decision->ScaleUp Yes PrepLC Preparative HPLC (Fraction Collection) ScaleUp->PrepLC PostProc Evaporation & Freeze Drying PrepLC->PostProc Collect Peaks Final Final Isolate (>98% Purity) PostProc->Final

Figure 1: End-to-end isolation workflow emphasizing the critical analytical checkpoint before scale-up.

Pre-Chromatographic Sample Preparation[1][2][3][4]

Objective: Isolate the flavonoid fraction while removing bulk interferences (chlorophyll, lipids, free sugars) that degrade preparative column life.

Extraction Protocol

Warning: Do not reflux with strong acid (e.g., 2M HCl), as this will hydrolyze the glucoside bond, yielding the aglycone Syringetin.

  • Biomass: Pulverize freeze-dried grape skins or needles (100 g).

  • Solvent: 80% Methanol / 20% Water (v/v). Optional: Add 0.1% Formic Acid to stabilize acylated derivatives.

  • Procedure: Macerate with sonication for 30 mins at <30°C.

  • Filtration: Filter through Whatman No. 1 paper. Evaporate methanol under reduced pressure (Rotavap) at 40°C until only the aqueous phase remains.

Liquid-Liquid Partitioning (Lipid Removal)
  • Transfer the aqueous residue to a separatory funnel.

  • Add n-Hexane (1:1 v/v ratio). Shake vigorously and vent.

  • Discard the upper hexane layer (contains chlorophyll, waxes, lipids).

  • Repeat hexane wash 2x.

Solid Phase Extraction (SPE) Enrichment

Purpose: To remove polar non-flavonoids (sugars, organic acids) that compete for column capacity.

  • Cartridge: C18 SPE Cartridge (e.g., Waters Sep-Pak or equivalent, 5g bed).

  • Conditioning: 20 mL Methanol followed by 20 mL Water (acidified).

  • Loading: Load aqueous extract.

  • Wash: Flush with 10% Methanol/Water (removes sugars).

  • Elution: Elute targets with 100% Methanol .

  • Reconstitution: Dry the eluate and reconstitute in the initial mobile phase (e.g., 15% ACN) for HPLC injection.

Analytical Method Development (Scouting)

Before consuming large amounts of solvent, optimize separation on an analytical scale. Syringetin-3-glucoside (S3G) elutes after Quercetin-3-glucoside but often close to Malvidin-3-glucoside.

Stationary Phase Selection:

  • C18 (Standard): Good general retention.

  • Phenyl-Hexyl (Recommended): Provides alternative selectivity (pi-pi interactions) which often resolves methoxylated flavonoids (Syringetin) better than C18.

Analytical Conditions:

ParameterSetting
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection 370 nm (Flavonol max), 254 nm (General), 520 nm (Anthocyanin check)
Gradient 0-2 min: 15% B (Isocratic hold)2-20 min: 15% -> 45% B (Linear)20-25 min: 95% B (Wash)

Success Criteria: Resolution (


) between S3G and nearest neighbor > 1.5.

Preparative Scale-Up Strategy

Once the analytical method is validated, use geometric scaling to determine Preparative parameters.[1] This ensures the chromatography (retention times, peak shapes) remains identical.

The Scale-Up Math

To maintain linear velocity and path length, apply these formulas:

1. Flow Rate Scaling:



  • Example: Scaling from 4.6 mm ID to 19 mm ID column:

    
    
    
    
    

2. Load Scaling (Mass):


[2]
  • If analytical load is 50 µg (0.05 mg) and column lengths are equal:

    
    
    
  • Note: In practice, you can often overload the prep column slightly (up to 2-3x calculated M) if resolution is high.

Preparative Protocol

System Configuration:

  • Column: Prep C18 (e.g., 19 x 150 mm, 5 µm).

  • Injection Loop: 2 mL or 5 mL.

  • Solvent: Keep injection solvent weak (e.g., 10-15% ACN) to prevent "solvent breakthrough" where the sample travels faster than the mobile phase.

Fraction Collection Logic:

  • Mode: Slope + Threshold.

  • Logic: Trigger collection when slope rises > 1.0 mV/sec AND signal > 50 mAU.

  • Slicing: If S3G is on the shoulder of a larger peak, use "Time Slicing" (collect every 10 seconds) and analyze fractions later to pool the pure center.

Post-Chromatographic Processing & Validation

Recovery
  • Pool fractions corresponding to the S3G peak.

  • Rotary Evaporation: Remove Acetonitrile/Methanol at <40°C.

  • Freeze Drying: Lyophilize the remaining aqueous phase to obtain a yellow, fluffy powder.

Purity & Identification

The isolate must be validated against authoritative spectral data.

HPLC Purity Check: Re-inject the dried powder on the Analytical method.

  • Requirement: Single peak at 254 nm and 370 nm. Area % > 98%.[3][4][5]

Mass Spectrometry (ESI-MS):

  • Mode: Positive/Negative Ion.[6][7]

  • Expected Mass: Syringetin-3-glucoside (

    
    ).[6][]
    
    • MW: 508.43 g/mol .[4]

    • [M-H]⁻: 507.4 m/z .

    • [M+H]⁺: 509.4 m/z .

    • Fragment (MS2): Loss of glucose (162 Da) yields aglycone at 347 m/z .

NMR Verification (


, 500 MHz, DMSO-

):
Key diagnostic signals for Syringetin moiety:
  • B-Ring: A singlet integrating to 2H at

    
     ~7.50-7.60 ppm (H-2', H-6'). This singlet confirms the symmetry caused by the 3',5'-dimethoxy substitution.
    
  • Methoxy Groups: Strong singlet at

    
     ~3.85 ppm (6H).
    
  • Anomeric Proton: Doublet at

    
     ~5.3-5.5 ppm (coupling constant 
    
    
    
    , indicating
    
    
    -configuration of glucose).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong.Dissolve sample in <15% Organic solvent.
Broad Peaks Column overload.Reduce injection volume or concentration.
Co-elution Selectivity issue.Switch from ACN to Methanol, or change column to Phenyl-Hexyl.
Low Recovery Precipitation in loop or degradation.Filter sample before injection; ensure autosampler temp is 4°C.

References

  • Principles of Preparative Scale-Up

    • University of Warwick.
  • Syringetin Occurrence & Pharmacology

    • Krośniak, M., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules.[1][6][3][4][5][7]

  • Isolation Methodology (Grape Skins)

    • Wang, H., et al. (2003).[9][10] Quantification of Syringetin-3-glucoside in Cabernet Sauvignon. (Contextual grounding for extraction).

  • Spectral Data (NMR/MS)

    • PubChem Compound Summary: Syringetin-3-O-glucoside.[6]

Sources

Application Note & Protocol: Preparation of Syringetin-3-Glucoside Stock Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Syringetin-3-glucoside is an O-methylated flavonol glycoside found in various plants, including red grapes, and is investigated for its wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate and reproducible results in cell-based assays hinge on the precise and consistent preparation of test compound solutions. Due to its physicochemical properties, particularly its low aqueous solubility, preparing syringetin-3-glucoside for cell culture experiments requires a specific methodology to ensure complete solubilization, sterility, and stability, thereby maintaining its biological activity. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of syringetin-3-glucoside stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. We will explain the causality behind each step, from solvent selection to final dilution, to ensure the integrity and reproducibility of your experimental outcomes.

Physicochemical Profile and Reagent Specifications

A thorough understanding of the test compound's properties is the foundation of reliable stock solution preparation. Syringetin-3-glucoside is a yellow powder with poor solubility in aqueous solutions, making direct dissolution in cell culture media unfeasible.

Table 1: Physicochemical Properties of Syringetin-3-Glucoside

PropertyValueSource(s)
Chemical Name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
CAS Number 40039-49-4[3][4][5]
Molecular Formula C₂₃H₂₄O₁₃[3][6]
Molecular Weight 508.43 g/mol [3][4][5][6]
Appearance Yellow Powder[4][7]
Recommended Solvent DMSO, Pyridine, Methanol, Ethanol[8]
Powder Storage -20°C (3 years), 4°C (2 years), Protect from light[3][5]

Reagent Quality:

  • Syringetin-3-Glucoside: Use a high-purity grade (≥99% by HPLC) to ensure that observed biological effects are attributable to the compound of interest.[7] Phytochemical standards should be sourced from reputable suppliers that provide a certificate of analysis.[9][10]

  • Dimethyl Sulfoxide (DMSO): Must be anhydrous (water-free) and cell culture grade. Water content can reduce the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage.

The Critical Role of the Solvent: Justification for DMSO

Causality of Solvent Choice: The flavonoid structure of syringetin-3-glucoside renders it hydrophobic. The primary challenge is to dissolve it in a vehicle that is miscible with aqueous cell culture medium without causing the compound to precipitate. DMSO is the solvent of choice for this application due to its high solvating power for a wide range of organic compounds and its complete miscibility with water and culture media.[11]

Trustworthiness through Vehicle Control: While an excellent solvent, DMSO is not biologically inert. At concentrations above 0.5-1%, it can cause cellular stress, damage membranes, and induce differentiation or apoptosis, confounding experimental results.[12][13] Therefore, it is imperative to:

  • Keep the final concentration of DMSO in the cell culture medium as low as possible.

  • Include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest dose of syringetin-3-glucoside, but without the compound itself.[14][15] This practice allows researchers to distinguish the effects of the compound from any effects of the solvent.

Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationRationaleSource(s)
Robust/Immortalized Cell Lines ≤ 0.5% (v/v)Many common cell lines (e.g., HeLa, HEK293) tolerate this level for typical assay durations (24-72h).[11][13]
Sensitive/Primary Cells ≤ 0.1% (v/v)Primary cells and stem cells are more sensitive to solvent-induced stress. This is the "gold standard" safe concentration.[11][15][16]
Long-Term Assays (>72h) ≤ 0.1% (v/v)Cumulative toxicity of DMSO increases with exposure time.[12]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock that will be serially diluted to make working solutions. Performing all steps in a Biological Safety Cabinet (BSC) is mandatory to maintain sterility.

3.1. Materials and Equipment

  • Syringetin-3-glucoside powder (high purity)

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size), chemically compatible with DMSO (e.g., Regenerated Cellulose (RC) or Polyethersulfone (PES)).[17][18]

  • Sterile syringes

3.2. Pre-Calculation To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 508.43 ( g/mol ) × (1 mg / 1000 µg) × (1 g / 1000 mg) Simplified: Mass (mg) = Volume (mL) × 5.0843

Example for 1 mL of 10 mM stock: Mass = 1 mL × 5.0843 = 5.08 mg

3.3. Dissolution Procedure

  • Accurately weigh the calculated mass of syringetin-3-glucoside powder (e.g., 5.08 mg) and place it into a sterile, amber-colored microcentrifuge tube.

    • Expertise Note: Using amber tubes or wrapping clear tubes in foil is crucial as flavonoids can be light-sensitive, and exposure to light can lead to degradation.[3][19]

  • Within a BSC, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particles and that the solution is clear (it will be colored yellow). If solid particles remain, continue vortexing or gently warm the solution in a 37°C water bath for a few minutes.

3.4. Sterile Filtration: A Self-Validating Step This step is critical for removing any potential microbial contaminants from the powder or non-sterile DMSO, ensuring the integrity of your cell cultures.[20][21]

  • Attach a 0.22 µm DMSO-compatible sterile syringe filter to a new sterile syringe.

  • Draw the dissolved syringetin-3-glucoside solution into the syringe.

  • Carefully dispense the solution through the filter into a new, sterile, amber-colored cryovial.

    • Trustworthiness Note: This filtration step validates the sterility of your final stock. Using a filter membrane with low protein binding, such as PES, also minimizes loss of the compound.[17]

3.5. Aliquoting and Storage

  • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber-colored microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration (10 mM), and date of preparation.

  • Store the aliquots at -80°C for long-term stability (up to 6 months).[3][5]

    • Expertise Note: Aliquoting is essential to avoid repeated freeze-thaw cycles, which can cause compound degradation and introduce water condensation, potentially leading to precipitation.[14]

Protocol: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the primary stock into complete cell culture medium immediately before treating the cells.[14]

Example: Preparing 1 mL of a 10 µM final concentration from a 10 mM stock.

  • Goal: Final concentration of 10 µM in a final volume of 1 mL. The final DMSO concentration should not exceed 0.1%.

  • Dilution Factor: (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000x.

  • Volume of Stock Needed: (Final Volume) / (Dilution Factor) = 1000 µL / 1000 = 1 µL .

  • Procedure: In a sterile tube, add 999 µL of pre-warmed complete cell culture medium. Add 1 µL of the 10 mM primary stock solution. Mix gently by pipetting.

  • Final DMSO Check: The final DMSO concentration is 1 µL in 1000 µL, which is 0.1% (v/v). This is within the safe limit for sensitive cells.

  • Vehicle Control: Prepare a corresponding vehicle control by adding 1 µL of pure, sterile DMSO to 999 µL of medium.

Experimental Workflow and Quality Control

A validated workflow ensures consistency from one experiment to the next. The following diagram outlines the critical steps from receiving the compound to treating the cells.

G cluster_prep Stock Solution Preparation (Sterile) cluster_exp Experiment Day powder Syringetin-3-Glucoside (High Purity Powder) weigh 1. Weigh Powder powder->weigh dissolve 2. Dissolve in DMSO (Vortex) weigh->dissolve dmso Anhydrous DMSO dmso->dissolve filter 3. Sterile Filter (0.22 µm RC/PES) dissolve->filter aliquot 4. Aliquot into Single-Use Vials filter->aliquot store 5. Store at -80°C (Protect from Light) aliquot->store thaw 6. Thaw One Aliquot store->thaw Use One Aliquot per Experiment dilute 7. Prepare Fresh Working Dilutions thaw->dilute medium Pre-warmed Culture Medium medium->dilute treat 8. Treat Cells dilute->treat incubate 9. Incubate & Assay treat->incubate vehicle Vehicle Control (Medium + DMSO) vehicle->treat G S3G Syringetin-3-Glucoside (Accurate Dose) BMPR BMP Receptor S3G->BMPR Activates ERK ERK1/2 BMPR->ERK Phosphorylates TF Transcription Factors (e.g., Runx2) ERK->TF Activates Gene Osteoblast-Specific Gene Expression TF->Gene Diff Cell Differentiation Gene->Diff

Caption: Simplified BMP-2/ERK signaling pathway influenced by syringetin.

An inaccurate concentration might suggest a lower potency (higher EC₅₀) or fail to trigger a signaling cascade altogether, highlighting the importance of the meticulous preparation protocol described herein.

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential CauseSolution
Precipitation in stock solution Water contamination in DMSO; exceeded solubility limit; incorrect storage.Use fresh, anhydrous DMSO. Ensure powder is completely dry. Store properly at -80°C. If precipitation occurs upon thawing, try warming to 37°C and vortexing. If it persists, remake the stock solution.
Precipitation upon dilution in media Localized high concentration; poor mixing; serum proteins in media.Add the stock solution dropwise to the medium while gently vortexing/swirling to ensure rapid dispersal. Prepare an intermediate dilution in a serum-free medium if necessary before adding to the complete medium.
High cytotoxicity in vehicle control Final DMSO concentration is too high for the cell line; contaminated DMSO.Perform a dose-response curve for DMSO alone on your specific cell line to determine its tolerance. [15]Ensure the final concentration is below the toxic threshold (aim for ≤0.1%). Use fresh, sterile-filtered DMSO.
Inconsistent results between experiments Repeated freeze-thaw cycles of stock; stock solution degradation.Always use single-use aliquots. [14]Protect stock solutions from light during storage and handling. [5]Prepare working solutions fresh immediately before every experiment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Flavonoids in Cell Culture Experiments.
  • InvivoChem. (n.d.). Syringetine-3-glucoside | Natural Products 1 | CAS 40039-49-4.
  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Various Authors. (2025, January 16). DMSO in cell based assays. Scientist Solutions.
  • BioCrick. (n.d.). Syringetin-3-O-glucoside | CAS:40039-49-4.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Reddit. Retrieved from [Link]

  • MedchemExpress. (n.d.). Syringetin 3-O-β-D-glucoside.
  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices.
  • Sigma-Aldrich. (n.d.). Sterile Filter Selection for Cell Culture Media Preparation.
  • National Center for Biotechnology Information. (n.d.). Syringetine-3-O-Glucoside. PubChem Compound Database. Retrieved from [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers.
  • Chmiel, T., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Nutrients, 14(23), 5157. Retrieved from [Link]

  • Chmiel, T., & Stompor-Gorący, M. (2022). Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. ResearchGate. Retrieved from [Link]

  • ChemFaces. (n.d.). Syringetin-3-O-glucoside | CAS:40039-49-4.
  • Wikipedia. (n.d.). Syringetin. Retrieved from [Link]

  • Corning. (n.d.). Corning® Filtration Guide.
  • Sutar, A. (2013). Quality Control Methods for Standardization of Herbal Products Using Phytomarkers. Bentham Science Publishers.
  • Sigma-Aldrich. (n.d.). Phytochemical Standards.
  • Carl ROTH. (n.d.). Syringetin-3-glucoside - Reference Substances for HPLC. Retrieved from [Link]

  • Smith, S. D. (n.d.). Protocol: Flavonoid and phenolic profiling of leaves and flowers of the Iochrominae collected in the field. University of Colorado Boulder.
  • Extrasynthese. (2016, June). DATASHEET - Syringetin-3-O-glucoside.

Sources

Application Note: Solid-Phase Extraction (SPE) Protocols for the Enrichment of Syringetin-3-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides detailed protocols for the enrichment of syringetin-3-glucoside from complex matrices, such as plant extracts, using solid-phase extraction (SPE). As a bioactive flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research, efficient and selective extraction of syringetin-3-glucoside is paramount for accurate quantification and downstream applications. This guide delves into the underlying principles of SPE, offering two robust protocols utilizing reversed-phase (C18) and mixed-mode cation exchange (MCX) sorbents. Each protocol is designed to be a self-validating system, with explanations for each step to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction to Syringetin-3-Glucoside and the Imperative for Enrichment

Syringetin-3-glucoside is a naturally occurring flavonol glycoside found in a variety of plants, including red grapes (Vitis vinifera), blueberries (Vaccinium spp.), and the needles of coniferous trees such as Picea abies.[1] Its chemical structure, characterized by a flavonoid backbone with a glucose moiety, contributes to its antioxidant and potential therapeutic properties.[1] Research into its pharmacological effects necessitates its isolation from complex plant matrices, which are rich in a diverse array of compounds, including other flavonoids, phenolic acids, sugars, and pigments, that can interfere with analytical methods.

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the selective isolation and concentration of target analytes from complex samples.[2] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note will provide two distinct, yet complementary, SPE protocols for the enrichment of syringetin-3-glucoside, catering to different sample complexities and downstream analytical requirements.

Understanding the Analyte: Chemical Properties of Syringetin-3-Glucoside

A thorough understanding of the physicochemical properties of syringetin-3-glucoside is fundamental to designing an effective SPE method.

PropertyValueSource
Molecular Formula C₂₃H₂₄O₁₃[3]
Molecular Weight 508.43 g/mol [3]
Appearance Yellow Powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Structure Flavonol glycoside

The presence of a polar glucose group attached to the less polar syringetin aglycone gives the molecule an intermediate polarity. This dual nature is key to its retention and elution behavior on different SPE sorbents.

Principles of Solid-Phase Extraction for Flavonoid Glycosides

SPE operates on the principle of partitioning an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents). The choice of sorbent is critical and is dictated by the chemical properties of the analyte and the matrix components.

  • Reversed-Phase (RP) SPE: This is the most common mode of SPE and utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Nonpolar to moderately polar compounds in the sample are retained on the sorbent via hydrophobic interactions, while highly polar compounds pass through. The retained analytes are then eluted with a nonpolar organic solvent. C18 is a workhorse sorbent for the extraction of many flavonoids from plant materials.[4][5]

  • Mixed-Mode SPE: This approach combines two or more retention mechanisms on a single sorbent, offering enhanced selectivity. For syringetin-3-glucoside, a mixed-mode sorbent combining reversed-phase and ion-exchange functionalities can be particularly effective. For instance, a mixed-mode cation exchange (MCX) sorbent possesses both hydrophobic (e.g., C8) and strong cation exchange (sulfonic acid) groups.[6] This allows for the retention of neutral and basic compounds under specific pH conditions, providing a powerful tool for sample cleanup.

Experimental Workflow for Syringetin-3-Glucoside Enrichment

A generalized workflow for the SPE of syringetin-3-glucoside is depicted below. The specific details for each step will be elaborated in the subsequent protocols.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Plant Extract Pretreatment Filtration & pH Adjustment Sample->Pretreatment Conditioning 1. Conditioning Pretreatment->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (HPLC, LC-MS) Reconstitution->Analysis

Figure 1: General experimental workflow for the solid-phase extraction of syringetin-3-glucoside.

Protocol 1: Reversed-Phase SPE (C18) for Syringetin-3-Glucoside Enrichment

This protocol is ideal for general-purpose enrichment of syringetin-3-glucoside from clarified plant extracts. It is a robust and widely applicable method.

5.1. Materials and Reagents

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Formic Acid (or Acetic Acid)

  • Plant extract containing syringetin-3-glucoside, pre-filtered through a 0.45 µm filter.

5.2. Step-by-Step Methodology

  • Sample Pre-treatment:

    • Adjust the pH of the filtered plant extract to approximately 3-4 with formic acid. This helps to suppress the ionization of phenolic hydroxyl groups, enhancing retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. This solvates the C18 chains, making them accessible to the analytes. Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration:

    • Pass 5 mL of deionized water (pH adjusted to 3-4 with formic acid) through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plant extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min). A slow flow rate is crucial for ensuring adequate interaction time between the analyte and the sorbent, maximizing retention.

  • Washing:

    • Wash 1 (Polar Interferences): Pass 5 mL of deionized water (pH 3-4) through the cartridge to remove highly polar compounds such as sugars and organic acids.

    • Wash 2 (Less Polar Interferences): Pass 5 mL of 5% methanol in deionized water (pH 3-4) through the cartridge. This step removes less polar, but still relatively water-soluble, interfering compounds without eluting the syringetin-3-glucoside.

  • Elution:

    • Elute the retained syringetin-3-glucoside with 5 mL of methanol or acetonitrile. The choice of elution solvent can be optimized based on the desired final concentration and compatibility with subsequent analytical techniques. Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent degradation of the analyte.

    • Reconstitute the dried residue in a suitable solvent (e.g., methanol or mobile phase for HPLC analysis) to a known volume for subsequent analysis.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Enhanced Selectivity

This protocol is designed for more complex matrices where enhanced cleanup is required. It leverages both reversed-phase and ion-exchange mechanisms to provide a highly selective enrichment of neutral and basic compounds, while removing acidic and very polar interferences. Syringetin-3-glucoside, being a neutral molecule, will be retained by the reversed-phase mechanism of the MCX sorbent.

6.1. Materials and Reagents

  • Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., C8 and benzenesulfonic acid functional groups)

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Ammonium Hydroxide

  • Plant extract containing syringetin-3-glucoside, pre-filtered through a 0.45 µm filter.

6.2. Step-by-Step Methodology

  • Sample Pre-treatment:

    • Adjust the pH of the filtered plant extract to approximately 6 with formic acid. At this pH, acidic compounds will be ionized and basic compounds will be protonated.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the MCX cartridge.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of deionized water (pH 6) through the cartridge.

  • Sample Loading:

    • Load the pre-treated plant extract onto the cartridge at a flow rate of 1-2 mL/min. Syringetin-3-glucoside will be retained by hydrophobic interactions with the C8 chains, while protonated basic compounds will be retained by the cation exchange groups.

  • Washing:

    • Wash 1 (Polar and Acidic Interferences): Pass 3 mL of deionized water (pH 6) through the cartridge. This will wash away highly polar and ionized acidic compounds.

    • Wash 2 (Stronger Wash for Neutral Interferences): Pass 3 mL of 1 M acetic acid followed by 3 mL of methanol. This step removes many neutral and weakly retained compounds. The syringetin-3-glucoside will be retained by the hydrophobic interactions.

  • Elution:

    • Elute the syringetin-3-glucoside with 3 mL of 5% ammonium hydroxide in methanol. The basic pH of the elution solvent ensures that the analyte is in its neutral form and is readily eluted by the organic solvent. Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Method Validation: Ensuring Trustworthiness of the Protocols

To ensure the reliability and reproducibility of these SPE protocols, a thorough validation should be performed. The key validation parameters, in accordance with ICH guidelines, are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Recovery The percentage of the analyte that is recovered from the sample matrix after the SPE process.80-120%
Repeatability (Intra-day Precision) The precision of the method when performed by the same analyst on the same day under the same conditions.Relative Standard Deviation (RSD) ≤ 15%
Reproducibility (Inter-day Precision) The precision of the method when performed by different analysts on different days.RSD ≤ 20%
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No interfering peaks at the retention time of the analyte.
Linearity & Range The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1

Troubleshooting and Method Optimization

ProblemPotential CauseSuggested Solution
Low Recovery - Incomplete elution- Analyte breakthrough during loading or washing- Improper pH of sample/solvents- Use a stronger elution solvent (e.g., higher percentage of organic solvent).- Decrease the flow rate during loading.- Reduce the organic content of the wash solvent.- Ensure proper pH adjustment of all solutions.
Poor Reproducibility - Inconsistent flow rates- Cartridge variability- Incomplete drying of the sorbent bed (if applicable)- Use a vacuum manifold or automated SPE system for consistent flow.- Use cartridges from the same manufacturing lot.- Ensure the sorbent bed is completely dry before elution (for some protocols).
Presence of Interferences in the Eluate - Inadequate washing- Increase the volume or strength of the wash solvent.- Optimize the pH of the wash solvent to ionize and remove specific interferences.

Conclusion

The solid-phase extraction protocols detailed in this application note provide robust and reliable methods for the enrichment of syringetin-3-glucoside from complex plant matrices. The choice between the reversed-phase C18 and the mixed-mode MCX protocol will depend on the specific sample matrix and the required level of cleanup. By understanding the underlying principles of SPE and adhering to the validation guidelines presented, researchers can confidently and accurately isolate syringetin-3-glucoside for further investigation, thereby advancing our understanding of this promising bioactive compound.

References

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]

  • Phenomenex. (2016, January 19). Understanding SPE Validation – Accuracy & Precision. Retrieved from [Link]

  • Technology Networks. (2020, December 23). Elevating Reproducibility and Recovery in Solid-Phase Extraction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction? Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. Retrieved from [Link]

  • Agilent Technologies. (2011, December 16). Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and. Retrieved from [Link]

  • MDPI. (2022, December 4). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Retrieved from [Link]

  • ASTM International. (n.d.). What Are Repeatability and Reproducibility? Retrieved from [Link]

  • PMC. (2022, December 4). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Retrieved from [Link]

  • Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Syringetin. Retrieved from [Link]

  • AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Enzymatic Hydrolysis of Syringetin-3-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Syringetin and the Rationale for Enzymatic Hydrolysis

Syringetin, an O-methylated flavonol, is a natural polyphenol found in various plants, including red grapes and certain medicinal herbs.[1] Its glycosidic form, syringetin-3-glucoside, often masks its full bioactive potential. The methylation of the flavonoid structure enhances metabolic stability and improves transport across biological membranes, suggesting a higher oral bioavailability compared to non-methylated counterparts.[2] To accurately quantify syringetin in biological matrices or to study its intrinsic bioactivity, it is often necessary to hydrolyze the glycosidic bond to liberate the aglycone, syringetin.

Enzymatic hydrolysis is the method of choice for this conversion over acid hydrolysis due to its high specificity, which prevents the degradation of the target analyte and the formation of unwanted byproducts. The use of enzymes allows for mild reaction conditions, preserving the integrity of the syringetin molecule for accurate downstream analysis.[3] This application note provides a detailed protocol for the enzymatic hydrolysis of syringetin-3-glucoside using β-glucosidase from Aspergillus niger and subsequent quantification of the liberated syringetin by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

The Science Behind the Method: Understanding the Enzymatic Cleavage

The hydrolysis of syringetin-3-glucoside is catalyzed by β-glucosidase (EC 3.2.1.21), an enzyme that specifically cleaves terminal, non-reducing β-D-glucosyl residues from glycosides.[4][5] The reaction proceeds via the cleavage of the β-glycosidic bond between the glucose molecule and the 3-hydroxyl group of the syringetin aglycone, yielding syringetin and D-glucose as products.

The choice of β-glucosidase from Aspergillus niger is based on its broad specificity for various β-D-glucosides, commercial availability in high purity, and well-characterized optimal reaction conditions.[6] This enzyme exhibits robust activity over a range of pH and temperatures, making it a reliable tool for routine laboratory applications.[4]

Experimental Workflow: From Glycoside to Quantifiable Aglycone

The overall experimental workflow for the analysis of syringetin-3-glucoside involves the enzymatic hydrolysis of the glycoside followed by sample preparation to remove the enzyme and other interfering substances, and finally, quantification of the resulting syringetin using HPLC-DAD.

Enzymatic Hydrolysis Workflow cluster_0 Enzymatic Hydrolysis cluster_1 Sample Preparation & Analysis Syringetin-3-glucoside_Sample Syringetin-3-glucoside Sample Enzyme_Addition Add β-glucosidase (from Aspergillus niger) Syringetin-3-glucoside_Sample->Enzyme_Addition Incubation Incubate at Optimal Temperature & pH Enzyme_Addition->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Syringetin_Aglycone Syringetin Aglycone in Solution Reaction_Termination->Syringetin_Aglycone Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Syringetin_Aglycone->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filter Supernatant (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis

Figure 1. Workflow for the enzymatic hydrolysis and analysis of syringetin.

Detailed Experimental Protocols

Part 1: Enzymatic Hydrolysis of Syringetin-3-Glucoside

This protocol is designed for the efficient and complete hydrolysis of syringetin-3-glucoside to its aglycone, syringetin.

Materials:

  • Syringetin-3-glucoside standard or sample extract

  • β-Glucosidase from Aspergillus niger (specific activity ~80 U/mg)[7]

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Water bath or incubator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of syringetin-3-glucoside standard or dried sample extract and dissolve in a minimal amount of methanol.

    • Dilute the dissolved sample with 0.1 M sodium acetate buffer (pH 4.5) to a final concentration suitable for analysis. The final methanol concentration should be kept low (<5%) to avoid enzyme inhibition.

  • Enzyme Solution Preparation:

    • Prepare a stock solution of β-glucosidase in 0.1 M sodium acetate buffer (pH 4.5). A concentration of 1 mg/mL is a good starting point.

    • The enzyme solution should be prepared fresh daily and kept on ice.

  • Enzymatic Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 500 µL of the sample solution with 50 µL of the β-glucosidase solution. This corresponds to approximately 4 units of enzyme activity per reaction.

    • Gently vortex the mixture to ensure homogeneity.

    • Incubate the reaction mixture in a water bath at 60°C for 60 minutes. The optimal temperature for β-glucosidase from A. niger can be up to 70°C, but 60°C provides a good balance between activity and stability for this application.[7]

  • Reaction Termination:

    • To stop the enzymatic reaction, add an equal volume (550 µL) of ice-cold acetonitrile to the reaction mixture.[8] This will precipitate the enzyme.

    • Alternatively, the reaction can be stopped by immersing the tube in a boiling water bath for 5-10 minutes to denature the enzyme.[9] However, the stability of syringetin at high temperatures should be considered. Given that the structurally similar flavonoid myricetin shows degradation under basic pH but good thermal stability, heat inactivation is a viable option, though solvent precipitation is generally preferred for its speed and efficiency in preparing the sample for HPLC.[3]

  • Sample Clarification:

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated protein.[10]

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Part 2: HPLC-DAD Analysis of Syringetin

This protocol outlines the chromatographic conditions for the separation and quantification of syringetin.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringetin analytical standard

  • Mobile Phase A: 0.1% Formic acid or Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • HPLC vials

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 20 min, then to 100% B over 5 min, hold for 5 min, return to 10% B over 1 min, and equilibrate for 9 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection DAD, 256 nm and 350 nm (monitoring)[11]

Data Analysis:

  • Calibration Curve:

    • Prepare a series of standard solutions of syringetin in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution into the HPLC system and record the peak area at the selected wavelength.

    • Construct a calibration curve by plotting the peak area versus the concentration of the syringetin standards.

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Identify the syringetin peak in the sample chromatogram by comparing its retention time with that of the syringetin standard.

    • Confirm the peak identity by comparing the UV-Vis spectrum of the peak with that of the standard. The UV spectrum of syringetin shows absorption maxima at approximately 256 nm and a shoulder around 350 nm.[11]

    • Quantify the amount of syringetin in the sample using the calibration curve.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of this protocol, several control experiments should be performed:

  • Enzyme Activity Control: A known concentration of a standard β-glucoside substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) should be run in parallel to confirm the activity of the β-glucosidase solution.[4]

  • No-Enzyme Control: A sample of syringetin-3-glucoside should be incubated under the same conditions without the addition of the enzyme. This will confirm that no hydrolysis occurs in the absence of the enzyme.

  • Substrate-Free Control: A reaction mixture containing the enzyme but no syringetin-3-glucoside should be analyzed to ensure that no interfering peaks are generated from the enzyme preparation itself.

  • Spike and Recovery: To assess the efficiency of the entire process, a known amount of syringetin standard should be spiked into a sample matrix before the hydrolysis and sample preparation steps. The recovery of the spiked standard should be calculated to determine the accuracy of the method.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the enzymatic hydrolysis of syringetin-3-glucoside and the subsequent quantification of the liberated syringetin. By understanding the principles behind each step and incorporating appropriate controls, researchers can confidently and accurately determine the syringetin content in their samples. The use of enzymatic hydrolysis offers a specific and gentle method, ensuring the integrity of the analyte and the reliability of the analytical results.

References

  • Megazyme. β-Glucosidase (Aspergillus sp.). [Link]

  • LIBIOS. β-Glucosidase (Aspergillus niger). [Link]

  • Neogen. Megazyme® β-Glucosidase (Aspergillus sp.). [Link]

  • ResearchGate. MS/MS and UV/Vis spectra of two distinctive fl avonoid compounds in... [Link]

  • Biology Discussion. Enzymatic Reaction: A Common Strategy for Initiating an Enzymatic Reaction. [Link]

  • AKJournals. Method development and validation for simultaneous HPLC analysis of six active components of the Chinese medicine Qin-Bao-Hong a. [Link]

  • UniProt. bglA - Probable beta-glucosidase A - Aspergillus niger. [Link]

  • ResearchGate. What are ways to stop enzyme activity?. [Link]

  • ResearchGate. How can I remove enzymes from samples without losing my analyte prior to HPLC analysis?. [Link]

  • Reddit. Enzyme activity assays with HPLC : r/Biochemistry. [Link]

  • Scientific Research Publishing. HPLC-DAD method for simultaneous determination of natural polyphenols. [Link]

  • PMC. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. [Link]

  • ResearchGate. (PDF) Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Simultaneous Quantification of Quercetin and Syringic Acid in Methanolic Extract of Leucas lavandulifolia by using Validated HPTLC. [Link]

  • ResearchGate. Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. [Link]

  • PMC. Solid-State and Solution Characterization of Myricetin. [Link]

  • MDPI. Simulating Absorption Spectra of Flavonoids in Aqueous Solution: A Polarizable QM/MM Study. [Link]

  • ResearchGate. UV–vis spectra of the studied flavonoids. Inset shows molecular.... [Link]

  • Wikipedia. Syringetin. [Link]

Sources

determining molar extinction coefficient of syringetin-3-glucoside

Determination of Molar Extinction Coefficient ( ) for Syringetin-3-O-Glucoside

Abstract & Scope

This application note details the standardized protocol for determining the molar extinction coefficient (

Syringetin-3-O-glucoside133

This guide utilizes UV-Visible spectroscopy based on the Beer-Lambert Law , emphasizing gravimetric precision to minimize error.[1][][3][4] It addresses the specific spectral characteristics of the syringetin chromophore (3',5'-dimethoxy-4'-hydroxy substitution) and the solvatochromic effects of the glycosidic linkage.[1][][4]

Theoretical Framework
2.1 The Beer-Lambert Law

The quantification relies on the linear relationship between absorbance and concentration:

  • 
     : Absorbance (unitless, typically measured at 
    
    
    )[3]
  • 
     : Molar extinction coefficient (
    
    
    )[1][][3][4][5]
  • 
     : Molar concentration (
    
    
    )[1][][3][4]
  • 
     : Path length (standardized to 1 cm)
    
2.2 Spectral Characteristics of Syringetin-3-O-Glucoside

Flavonols exhibit two characteristic absorption bands arising from

  • Band II (250–280 nm): Associated with the Benzoyl system (A-ring).[1][3][4]

  • Band I (300–380 nm): Associated with the Cinnamoyl system (B-ring).[1][][3][4]

Structural Impact: Syringetin is a 3',5'-dimethoxy derivative of quercetin.[1][][3][4] The 3-O-glycosylation typically induces a hypsochromic shift (blue shift) of Band I compared to the aglycone, usually positioning the primary

350–360 nm14
Materials & Equipment
ComponentSpecificationCriticality
Analyte Syringetin-3-O-glucoside (HPLC Grade

98%)
High : Impurities directly skew

.[1][][3][4]
Solvent Methanol (LC-MS Grade)High : Prevents UV cutoff interference (<205 nm).[1][][3][4]
Balance Analytical Microbalance (

0.01 mg)
High : Gravimetric accuracy defines

.
Cuvettes Quartz (Suprasil), 10 mm path lengthHigh : Glass/Plastic absorb UV <300 nm.[6][1][][3][4]
Spectrophotometer Double-beam UV-Vis (Bandwidth

1 nm)
Med : Ensures spectral resolution.[6][1][][3][4]

Analyte Data:

  • Formula:

    
    
    
  • Molecular Weight (MW): 508.43 g/mol [6][1][][3][4]

Experimental Workflow

The following diagram illustrates the logical flow for high-integrity determination.

GStartStart: Material VerificationWeighGravimetric Preparation(Stock Solution ~1 mM)Start->WeighDissolveSolvation in MeOH(Sonicate 5 min, <25°C)Weigh->DissolveScanFull Spectrum Scan(200–500 nm)Dissolve->ScanIdentifyIdentify Lambda Max(Band I & Band II)Scan->IdentifyDilutePrepare Serial Dilutions(5 Points: 5–50 µM)Identify->Dilute λ confirmedMeasureMeasure Absorbance(At determined Lambda Max)Dilute->MeasurePlotLinear Regression(Abs vs. Conc)Measure->PlotCheckCheck Linearity(R² > 0.999?)Plot->CheckCalcCalculate Epsilon (Slope)Check->Calc YesTroubleshootTroubleshoot:Aggregation/Pipetting ErrorCheck->Troubleshoot NoTroubleshoot->Dilute Repeat

Caption: Workflow for empirical determination of molar extinction coefficient with linearity validation loops.

Detailed Protocol
Step 1: Preparation of Stock Solution (Gravimetric)

Do not rely on volumetric flasks for the initial stock if available sample mass is <10 mg.[3][4] Use gravimetric addition of solvent.[6]

  • Weigh approximately 1.0 – 2.0 mg of Syringetin-3-O-glucoside into a tared 2 mL amber glass vial. Record mass to 0.001 mg precision (

    
    ).
    
  • Add approximately 1.5 mL of Methanol. Cap and weigh again to determine solvent mass (

    
    ).[1][3][4]
    
  • Calculate the exact Molar Concentration (

    
    ):
    
    
    
    (Note: Density of MeOH
    
    
    at 25°C).[1][][3][4]
Step 2: Spectral Scanning (

Determination)[1][][3][4]
  • Dilute an aliquot of Stock to approx. 20 µM.

  • Blank the spectrophotometer with pure Methanol.[1][3][4]

  • Scan from 200 nm to 500 nm.[1][][3][4][7]

  • Expected Result:

    • Band II: ~258 nm[6][1][][3][4]

    • Band I: ~355–360 nm (Target for quantification)[6][1][][3][4]

  • Record the exact wavelength of the highest peak in Band I.[3][4]

Step 3: Serial Dilution & Measurement

Prepare 5 dilutions from the stock to cover the absorbance range 0.2 – 1.0 AU.[3] Avoid absorbance > 1.2 to prevent detector saturation non-linearity.

StandardTarget Conc. (µM)Volume Stock (µL)*Volume MeOH (µL)
STD 1 10Calculated based on

q.s.
STD 2 20......[6][1][][3][4][8]
STD 3 30......[6][1][][3][4]
STD 4 40......[6][1][][3][4]
STD 5 50......

*Use calibrated micropipettes. "q.s." = quantity sufficient.

Step 4: Data Analysis[1][3][4]
  • Measure Absorbance (

    
    ) of all standards at the determined 
    
    
    (e.g., 360 nm).[3]
  • Plot

    
     (y-axis) vs. Concentration in Molar (
    
    
    ) (x-axis).[1][][3][4]
  • Perform linear regression (

    
    ).[1][][3][4]
    
    • Slope (

      
      ):  Equals 
      
      
      (since
      
      
      cm).[1][][3][4]
    • Intercept (

      
      ):  Should be near zero.[6][1][][3][4] Large intercepts indicate blanking errors.[1][][3][4]
      
Validation & Quality Control

To ensure the "Trustworthiness" of your data, apply the following criteria:

  • Linearity: The coefficient of determination (

    
    ) must be 
    
    
    .[3][4]
  • Solvent Verification: If using a solvent other than Methanol (e.g., DMSO/Ethanol),

    
     may shift 5–10 nm (Solvatochromism).[3]
    
  • Acidification: For some flavonols, adding 0.1% Formic Acid prevents ionization of phenolic groups, sharpening the peaks.[3] If peak tailing occurs in pure MeOH, repeat with acidified MeOH.[3][4]

Troubleshooting Logic

TProblemNon-Linear Plot(R² < 0.99)Cause1Abs > 1.2?(Detector Saturation)Problem->Cause1Cause2Intercept >> 0?(Blanking Error)Problem->Cause2Cause3Wavelength Shift?(pH instability)Problem->Cause3Action1Dilute samplesto 0.2-0.8 rangeCause1->Action1Action2Re-zero withsolvent blankCause2->Action2Action3Add 0.1% Formic Acidto stabilize formsCause3->Action3

Caption: Troubleshooting decision tree for non-linear Beer-Lambert plots.

References
  • PubChem. Syringetine-3-O-Glucoside (CID 20056942).[1][][3][4] National Library of Medicine.[1][3][4] [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[3][4] The Systematic Identification of Flavonoids. Springer-Verlag.[1][][3][4] (Seminal text on Band I/II theory).[1][3][4]

  • MassBank. Mass Spectrum of Syringetin-3-O-glucoside (MSBNK-RIKEN-PR100817). [Link][1][][3][4]

Troubleshooting & Optimization

Technical Support Center: Syringetin-3-Glucoside Aqueous Formulation & Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid formulation. Syringetin-3-O-glucoside is a naturally occurring O-methylated flavonol glycoside recognized for its1[1]. However, translating these properties into in vitro and in vivo models is frequently bottlenecked by its poor aqueous solubility and rapid precipitation in biological buffers.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to overcome these physicochemical barriers.

Section 1: Frequently Asked Questions (Fundamental Properties)

Q1: Why does syringetin-3-glucoside precipitate immediately when added to my cell culture media? A1: This phenomenon is driven by a process known as . Syringetin-3-glucoside possesses a highly hydrophobic aglycone core combined with a rigid crystalline lattice. While researchers typically dissolve it in Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10-20 mM)[2], rapid introduction of this stock into an aqueous buffer drastically changes the solvent polarity. The local supersaturation causes the flavonoid molecules to aggregate via hydrophobic interactions and


 stacking, leading to rapid precipitation before they can homogeneously disperse.

Q2: Can I just increase the DMSO concentration in my assay buffer to keep it soluble? A2: While increasing the co-solvent fraction improves thermodynamic solubility, it introduces severe biological artifacts. DMSO concentrations above 0.5% - 1.0% (v/v) are generally cytotoxic to mammalian cell lines and can denature proteins in enzymatic assays. Therefore, alternative solubilization strategies like cyclodextrin complexation are required for higher dosing.

Section 2: Troubleshooting Guide - Solubilization Strategies

Strategy 1: Cyclodextrin Inclusion Complexes (Recommended)

Causality: Cyclodextrins (CDs), such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD), are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic internal cavity. They3 of the syringetin moiety via non-covalent interactions (van der Waals forces and hydrogen bonding), shielding it from the aqueous environment[3][4]. This forms a water-soluble host-guest inclusion complex, dramatically increasing the apparent aqueous solubility without relying on toxic organic solvents[5].

Strategy 2: pH Optimization

Causality: Flavonoids possess slightly acidic phenolic hydroxyl groups. Increasing the pH of the aqueous buffer (e.g., from pH 6.0 to pH 8.0) promotes the deprotonation of these hydroxyls, forming phenolate anions. The resulting negative charge increases ion-dipole interactions with water, enhancing thermodynamic solubility. Caution: High pH (>8.5) can lead to the auto-oxidation and degradation of the flavonoid ring.

Data Presentation: Comparative Efficacy of Solubilization Agents

Table 1: Expected Solubility Enhancements for Flavonol Glycosides using Various Excipients (Extrapolated from structurally analogous flavonols[3][4][5])

Solubilization StrategyAgentMechanism of ActionRelative Solubility IncreaseCytotoxicity Risk
Co-solvent DMSO (1% v/v)Polarity reductionLow (1.5x - 2x)High
Co-solvent Ethanol (5% v/v)Polarity reductionLow (2x - 3x)Moderate
Inclusion Complex HP-β-CD (10-20% w/v)Hydrophobic encapsulationHigh (10x - 50x)Very Low
Inclusion Complex DM-β-CD (10-20% w/v)Hydrophobic encapsulationVery High (>100x)Low
pH Adjustment Tris Buffer (pH 8.0)Phenolic deprotonationModerate (3x - 5x)System Dependent

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Syringetin-3-glucoside / HP-β-CD Inclusion Complex

Self-Validation Checkpoint: A successful inclusion complex will transition from a cloudy suspension to a completely optically clear solution after 24-48 hours of stirring.

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of to HP-β-CD (MW: ~1400 g/mol )[].

  • Host Dissolution: Dissolve the required amount of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to create a 10% to 20% (w/v) cyclodextrin solution.

  • Guest Addition: Accurately weigh the syringetin-3-glucoside powder and add it directly to the stirring HP-β-CD solution. Do not pre-dissolve the flavonoid in DMSO.

  • Complexation: Stir the suspension magnetically at 300 rpm at room temperature (20-25°C) for 24 to 48 hours. The prolonged time is required to reach thermodynamic equilibrium for the host-guest complexation.

  • Filtration: Filter the solution through a 0.45 µm PTFE or PVDF syringe filter to remove any uncomplexed, precipitated syringetin-3-glucoside.

  • Quantification: Measure the final concentration of the solubilized flavonoid using .

CD_Complexation Start Weigh Syringetin-3-glucoside (Guest) & HP-β-CD (Host) Dissolve Dissolve HP-β-CD in Aqueous Buffer (pH 7.4) Start->Dissolve Add Add Flavonoid Powder to CD Solution Dissolve->Add Stir Magnetic Stirring (24-48h, Room Temp) Add->Stir Filter Filter (0.45 µm) to Remove Uncomplexed Flavonoid Stir->Filter Verify Verify Concentration via HPLC-DAD (360 nm) Filter->Verify

Workflow for formulating water-soluble cyclodextrin-flavonoid inclusion complexes.

Protocol 2: Controlled Co-Solvent Dilution (To Prevent Solvent Shock)

Self-Validation Checkpoint: Dynamic Light Scattering (DLS) or visual inspection under a microscope should reveal no colloidal aggregates >1 µm.

  • Prepare a 10 mM stock of syringetin-3-glucoside in2[2].

  • Warm the target aqueous biological buffer to 37°C.

  • Place the buffer on a vortex mixer at medium speed.

  • Add the DMSO stock dropwise (e.g., 1 µL per drop) directly into the vortexing liquid, ensuring immediate macroscopic dispersion.

  • Keep the final DMSO concentration

    
     0.5% (v/v) for cell-based assays.
    

Troubleshooting_Tree Issue Issue: Syringetin-3-glucoside Precipitates in Buffer CheckSolvent Was it added from a DMSO Stock? Issue->CheckSolvent YesDMSO Yes CheckSolvent->YesDMSO NoDMSO No (Dry Powder) CheckSolvent->NoDMSO Shock Cause: Solvent Shock (Rapid Polarity Change) YesDMSO->Shock Lattice Cause: High Crystalline Lattice Energy NoDMSO->Lattice Action1 Action: Use dropwise addition under vigorous vortexing Shock->Action1 Action2 Action: Formulate with HP-β-CD (10% w/v) Lattice->Action2

Troubleshooting decision tree for resolving flavonoid precipitation in aqueous media.

References

  • Improving the aqueous solubility of 6-Hydroxyflavone-beta-D-glucoside for in vitro assays - Benchchem.

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC. 3

  • The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC. 1

  • Syringetine-3-glucoside | Natural Products 1 | CAS 40039-49-4 - InvivoChem. 2

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - MDPI. 5

  • Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins - ResearchGate. 4

  • CAS 40039-49-4 (Syringetin-3-o-glucoside) - BOC Sciences.

  • Improving phenolic and chromatic characteristics of Monastrell, Merlot and Syrah wines by using methyl jasmonate and benzothiadiazole - OENO One.

Sources

preventing oxidative degradation of syringetin-3-glucoside during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Oxidative Degradation & Hydrolysis of Syringetin-3-Glucoside (S3G) Document ID: TS-S3G-001 Last Updated: February 28, 2026 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Stability Paradox

Syringetin-3-glucoside (S3G) presents a unique stability profile.[1] Structurally, it is a flavonol glycoside derived from myricetin. While the methylation at the 3' and 5' positions of the B-ring provides greater stability than its parent molecule (myricetin), the 4'-hydroxyl group remains a potent target for radical attack, and the O-glycosidic bond at position 3 is susceptible to acid-catalyzed hydrolysis.

Successful storage requires a "Defense in Depth" strategy: simultaneously mitigating oxidation (via inert atmosphere), hydrolysis (via moisture control), and photodegradation (via light exclusion).[1]

Module 1: Core Storage Protocols (Solid State)

Q: I just received my vial of S3G. How do I store it long-term?

A: The solid state is the safest form for S3G, but it is not invulnerable. Follow the "Cold-Dark-Dry" protocol.

ParameterSpecificationScientific Rationale
Temperature -20°C (Minimum)Arrhenius kinetics dictate that lower temperatures exponentially slow both oxidative and hydrolytic reactions.[1]
Atmosphere Desiccated Moisture absorption by the powder catalyzes surface hydrolysis of the glycosidic bond.
Light Amber/Foil Flavonols absorb UV/Vis light (Band I ~300-380nm), which excites the molecule and accelerates autoxidation.[1]
Container Gas-tight Screw-cap vials with PTFE liners are superior to snap-caps, which allow oxygen permeation over months.[1]

Module 2: Solution Handling & Solvents[1]

Q: Which solvent should I use for my stock solution: DMSO or Methanol?

A: This is a critical decision based on your experimental timeline. See the comparison below:

Solvent Compatibility Matrix
SolventRecommended?ProsCons
Anhydrous DMSO YES (Long-term) High solubility (>10 mM); low evaporation; cryoprotective.[1]Hygroscopic: DMSO absorbs water from air, creating a "wet" environment that hydrolyzes S3G over time.
Methanol (MeOH) YES (Short-term) Easy to remove; good solubility.[1]Volatile: Evaporation changes concentration.[1] High oxygen solubility accelerates degradation.[1]
Water / PBS NO --Poor solubility; rapid hydrolysis; rapid autoxidation at neutral/alkaline pH.[1]
Protocol: Preparing a Stable Stock Solution (The "Dry-DMSO" Method)[1]

Objective: Create a 10 mM stock solution with minimized oxidation risk.

  • Equilibrate: Allow the product vial to reach room temperature before opening. (Opening a cold vial condenses atmospheric moisture onto the powder).[1]

  • Solvent Prep: Use Anhydrous DMSO (sealed under argon/nitrogen).[1] If using a previously opened bottle, assume it is wet.

  • Dissolution: Add the calculated volume of DMSO. Vortex briefly (5-10 seconds).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20-50 µL) in light-proof microtubes.

  • Freeze: Store at -80°C . Avoid freeze-thaw cycles.[1]

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

User Question: "My yellow S3G stock solution has turned a brownish/orange color. Is it still good?"

Diagnosis: Oxidative Degradation (Quinone Formation). The 4'-OH group on the B-ring has likely oxidized to a quinone or semi-quinone radical.[1] This is irreversible.

  • Cause: Exposure to pH > 7.0 or prolonged exposure to oxygen.[1]

  • Action: Discard the aliquot. Check the pH of your buffers; S3G is most stable at pH 3.0–5.0.

Issue 2: New HPLC Peak Appearance

User Question: "I see a new peak eluting later (higher retention time) than my S3G standard on Reverse Phase HPLC."

Diagnosis: Hydrolysis (Aglycone Release). You are likely detecting Syringetin (the aglycone), which is more hydrophobic than the glucoside and elutes later on C18 columns.

  • Cause: Acidic environment or presence of moisture in DMSO stock stored > 1 month at -20°C.[1]

  • Action: Quantify the ratio. If Syringetin > 5%, the biological activity data will be confounded (aglycones often have higher cellular permeability than glycosides).

Issue 3: Precipitation in Aqueous Buffer

User Question: "When I dilute my DMSO stock into cell culture media, I see fine particles."

Diagnosis: Solubility Crash. S3G is poorly soluble in water.[1]

  • Cause: Final concentration exceeds solubility limit, or rapid dilution caused "shock" precipitation.

  • Action: Ensure final DMSO concentration is 0.1% - 0.5%. Vortex the media while adding the stock dropwise (dynamic mixing) rather than adding stock and then mixing.

Module 4: Mechanistic Visualization[1]

The following diagram illustrates the two primary degradation pathways you must control: Hydrolysis (breaking the sugar bond) and Oxidation (destroying the antioxidant core).

S3G_Degradation S3G Syringetin-3-Glucoside (Intact Molecule) Hydrolysis_Trigger Trigger: Acid (H+) or Enzymes (β-glucosidase) S3G->Hydrolysis_Trigger Oxidation_Trigger Trigger: pH > 7.0, UV Light, or ROS S3G->Oxidation_Trigger Syringetin Syringetin Aglycone (Hydrophobic, Active) Hydrolysis_Trigger->Syringetin Deglycosylation Glucose Glucose Hydrolysis_Trigger->Glucose Semiquinone Semiquinone Radical Oxidation_Trigger->Semiquinone H-atom abstraction (4'-OH site) Quinone o-Quinone / p-Quinone (Brown Polymerization) Semiquinone->Quinone Further Oxidation RingCleavage C-Ring Cleavage Products (Benzoic Acid Derivatives) Quinone->RingCleavage Irreversible Degradation

Figure 1: Degradation pathways of Syringetin-3-glucoside. The left branch represents hydrolysis (common in storage), while the right branch represents oxidation (common in experimental buffers).

Module 5: Experimental Protocol - Argon Sparging

Use Case: Preparing buffers for experiments where S3G stability is critical (e.g., long-duration kinetic assays).

  • Setup: Connect a tank of high-purity Argon (heavier than air) to a glass pipette via silicone tubing.[1]

  • Flow Rate: Adjust flow to a gentle bubble (avoid splashing).

  • Sparge: Insert pipette into the solvent/buffer.[1] Bubble for 1 minute per 10 mL of solution.

  • Seal: Immediately cap the container.

  • Reconstitution: Add S3G to this deoxygenated solvent.

References

  • Deng, S., et al. (2011).[1][2] The degradation mechanism of flavonol glycosides. ResearchGate. Retrieved from [Link]

  • Kurek-Górecka, A., et al. (2022).[1][3][4] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Friedman, M. (1997).[1] Chemistry, Biochemistry, and Dietary Role of Potato Polyphenols. Journal of Agricultural and Food Chemistry. (General reference for flavonol stability mechanisms).

Sources

resolving co-elution issues of syringetin-3-glucoside and malvidin-3-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of Syringetin-3-glucoside and Malvidin-3-glucoside

Status: Operational Support Tier: Level 3 (Method Development & Optimization) Audience: Analytical Chemists, Enologists, Drug Development Scientists

The Core Issue: Why is this happening?

You are likely encountering this issue because Syringetin-3-glucoside (S3G) and Malvidin-3-glucoside (M3G) share an identical B-ring substitution pattern (


).

In Reversed-Phase Chromatography (RP-HPLC) on standard C18 columns, retention is primarily driven by hydrophobicity. Since the B-ring is the primary driver of lipophilicity for these flavonoids, C18 columns struggle to differentiate them solely based on the C-ring difference (flavonol vs. anthocyanin).

  • The Consequence: M3G is often present in 100x–1000x excess (in grape/wine matrices). If they co-elute, the M3G signal will completely suppress the S3G ionization in Mass Spectrometry (MS), or the UV tail of M3G will obscure the S3G peak.

Structural Diagnostics[1]
  • Malvidin-3-glucoside (M3G): Anthocyanin.[1][2] Positively charged (flavylium cation) at pH < 2.

  • Syringetin-3-glucoside (S3G): Flavonol. Neutral at pH < 2.

Troubleshooting Workflow

Before altering your method, determine if you have a Physical Separation problem or a Detection problem.

TroubleshootingFlow Start Start: Co-elution Suspected CheckDetector Check Detector Type Start->CheckDetector UV_Path UV/DAD Only CheckDetector->UV_Path MS_Path LC-MS/MS CheckDetector->MS_Path SpectralCheck Check Absorbance Maxima M3G: ~520nm | S3G: ~354nm UV_Path->SpectralCheck MassCheck Check m/z Transitions M3G: 493 | S3G: 509 MS_Path->MassCheck Decision1 Can you distinguish peaks? SpectralCheck->Decision1 MassCheck->Decision1 Action_Quant Use Selective Wavelengths/MRM for Quantitation Decision1->Action_Quant Yes Action_Sep Physical Separation Required (Go to Protocol A/B) Decision1->Action_Sep No (Ion Suppression/Overlap)

Figure 1: Diagnostic decision tree to determine if method re-development is necessary.

Solution Protocols

If physical separation is required (e.g., for fraction collection or to eliminate ion suppression), standard C18 optimization is often insufficient. You must leverage Selectivity (


)  over Efficiency (

).
Protocol A: The "Silver Bullet" (Pentafluorophenyl Column)

Best for: High-throughput, complex matrices (wine, plant extracts). Mechanism: PFP phases offer


-

interactions.[3][4][5] The electron-deficient fluorine ring interacts differently with the positively charged anthocyanin (M3G) versus the neutral flavonol (S3G), creating a separation mechanism orthogonal to hydrophobicity.
ParameterSetting
Column F5 / PFP Core-Shell (e.g., Kinetex PFP or Ascentis Express F5), 2.6 µm, 100 x 4.6 mm
Mobile Phase A Water + 2% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 2% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Temperature 50°C (Higher temp improves peak shape for anthocyanins)
Gradient 0-20 min: 5%

25% B (Shallow gradient is critical)

Why this works: The PFP phase retains the flavonol (S3G) differently due to its planarity and lack of positive charge compared to the M3G flavylium cation.

Protocol B: The C18 Optimization (If PFP is unavailable)

Best for: Labs restricted to C18 columns. Mechanism: Exploiting the "pH Switch". At pH 1.5, M3G is cationic and more polar; S3G is neutral.

ParameterSetting
Column High-coverage C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm
Mobile Phase A Water + 5% Formic Acid (Low pH is non-negotiable here)
Mobile Phase B Methanol (NOT Acetonitrile)
Gradient Isocratic hold or very shallow ramp (e.g., 15-25% B over 30 mins)

Critical Note: Methanol is preferred over Acetonitrile for anthocyanin/flavonol separation on C18 because the protic solvent interacts with the sugar moieties and phenolic hydroxyls, often providing better selectivity for glycosides.

Frequently Asked Questions (FAQ)

Q: I see two peaks in UV (520nm vs 360nm), but only one in MS. Why? A: This is classic Ion Suppression . M3G is likely co-eluting with S3G. Since M3G is often present in massive excess (e.g., in red wine), it monopolizes the charge in the ESI source, rendering the S3G invisible. You must use Protocol A to physically separate them before the source.

Q: Can I use pH > 4 to neutralize the Malvidin? A: Do not do this. While pH > 4 would neutralize M3G (forming the quinoidal base), anthocyanins become unstable and degrade rapidly at this pH. Furthermore, M3G will form a mixture of hemiketal and chalcone forms, leading to peak broadening or peak splitting, making quantitation impossible. Always keep pH < 2.5.

Q: What are the specific MS transitions for confirmation? A:

  • Malvidin-3-glucoside:

    • Precursor:

      
       493 
      
      
      
    • Product:

      
       331 (Aglycone, loss of glucose -162)
      
  • Syringetin-3-glucoside:

    • Precursor:

      
       509 
      
      
      
    • Product:

      
       347 (Aglycone, loss of glucose -162)
      

Q: Why does my Syringetin peak look like a "shoulder" on the Malvidin peak? A: This indicates partial separation (


). If using C18, lower your %B slope (make the gradient flatter). If you are already at a 0.5% B/min slope, you have reached the limit of that column's selectivity. Switch to PFP (Protocol A).

Visualizing the Interaction

The following diagram illustrates why the PFP column succeeds where C18 fails.

InteractionMechanism cluster_c18 C18 Column (Hydrophobicity Only) cluster_pfp PFP Column (Pi-Pi + Shape Selectivity) M3G_C18 M3G (Hydrophobic B-ring) Result_C18 Identical Retention (Co-elution) M3G_C18->Result_C18 S3G_C18 S3G (Hydrophobic B-ring) S3G_C18->Result_C18 M3G_PFP M3G (Cationic Planar) PFP_Phase Fluorine Ring (Electron Deficient) M3G_PFP->PFP_Phase Strong Pi-Pi S3G_PFP S3G (Neutral Planar) S3G_PFP->PFP_Phase Moderate Pi-Pi Result_PFP Separation Achieved (Different Interaction Energy) PFP_Phase->Result_PFP

Figure 2: Mechanism of separation. PFP phases discriminate based on electronic deficiency and charge state, not just hydrophobicity.

References

  • Downey, M. O., & Rochfort, S. (2008).[6] Simultaneous separation of anthocyanins and flavonols in grape skin extracts.[6] Journal of Chromatography A, 1201(1), 43-47.[6]

  • Sigma-Aldrich / Supelco. (2017). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Product Guide. Sigma-Aldrich Technical Library.

  • Bąkowska-Barczak, A. (2005). Acylated anthocyanins as stable, natural food colorants – A review. Polish Journal of Food and Nutrition Sciences, 14/55(2), 107–116. (Context on stability and pH).

Sources

minimizing matrix effects in mass spectrometry of syringetin-3-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Matrix Effects in Mass Spectrometry

Welcome to the technical support guide for the quantitative analysis of syringetin-3-glucoside. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of LC-MS analysis for flavonoid glycosides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively. This guide addresses common challenges, with a core focus on mitigating matrix effects—a critical hurdle for accurate and reproducible quantification.

Section 1: Understanding the Challenge: Syringetin-3-glucoside and Matrix Effects

This section lays the groundwork for understanding the analyte and the primary analytical obstacle.

FAQ 1: What are matrix effects and why are they a particular concern for syringetin-3-glucoside?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In electrospray ionization (ESI), the most common source for flavonoid analysis, the analyte and matrix components compete for access to the droplet surface to be ionized.[2] This competition can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization of syringetin-3-glucoside, leading to a lower-than-expected signal, poor sensitivity, and inaccurate quantification.[1][3]

  • Ion Enhancement: A less common effect where matrix components increase the analyte signal, also leading to inaccurate results.[2]

Syringetin-3-glucoside, a polar flavonoid glycoside found in complex samples like wine, fruits, and biological fluids, is particularly susceptible.[4][5] These matrices are rich in salts, sugars, proteins, lipids, and other polyphenols that can easily interfere with its ionization.[1][3]

FAQ 2: How can I definitively diagnose if matrix effects are impacting my analysis?

The most direct method is the post-column infusion experiment . This technique provides a visual map of where ion suppression or enhancement occurs throughout your chromatographic run.[2][6]

The process involves teeing in a constant flow of a pure syringetin-3-glucoside standard solution into the eluent stream after the analytical column but before the mass spectrometer's ion source.

  • Procedure:

    • Infuse a standard solution of syringetin-3-glucoside at a constant rate to obtain a stable signal baseline.

    • While infusing, inject a blank, extracted matrix sample (a sample prepared exactly like your real samples, but without the analyte).

    • Monitor the signal of the infused standard.

  • Interpretation:

    • If the baseline signal remains stable, no significant matrix effects are occurring at any point in the chromatogram.

    • If you observe a dip in the baseline signal at a specific retention time, this indicates a zone of ion suppression .

    • If your syringetin-3-glucoside analyte elutes within one of these suppression zones, your quantification is being compromised.

Section 2: Mitigation Strategies Part 1: Sample Preparation & Chromatography

Your first line of defense against matrix effects is to either remove the interfering components or chromatographically separate them from your analyte.

FAQ 3: What is the most effective sample preparation technique for reducing matrix interferences?

While a simple "dilute-and-shoot" approach is fast, it is often insufficient for complex matrices as it does not remove interferences, only dilutes them.[6] Solid-Phase Extraction (SPE) is a highly effective and recommended technique for cleaning up extracts containing flavonoid glycosides.[3][6][7] It provides superior cleanup compared to simpler methods like liquid-liquid extraction (LLE) by selectively isolating the analytes.

Comparison of Common Sample Preparation Techniques

TechniqueProsConsBest For
Dilute-and-Shoot Fast, simple, inexpensive.Minimal cleanup, high risk of matrix effects and instrument contamination.Simple, clean matrices (e.g., water samples).
Protein Precipitation Fast, effective for removing proteins.Does not remove other interferences like phospholipids or salts.Plasma, serum samples as a first step.
Liquid-Liquid Extraction (LLE) Good for removing highly polar (salts) or non-polar (lipids) interferences.Can be labor-intensive, uses large solvent volumes, may have emulsion issues.Initial cleanup of complex biological or food samples.[8]
Solid-Phase Extraction (SPE) Highly selective, excellent removal of interferences, can concentrate the analyte.Requires method development, higher cost per sample.Complex matrices where high accuracy is required.[3][6]
Experimental Protocol: SPE Cleanup for Syringetin-3-Glucoside

This protocol uses a C18 reversed-phase cartridge, which is suitable for retaining moderately polar compounds like flavonoid glycosides from an aqueous environment.

  • Cartridge Conditioning:

    • Pass 1-2 mL of methanol through the C18 SPE cartridge.

    • Pass 1-2 mL of deionized water to equilibrate the stationary phase. Do not let the cartridge run dry.

  • Sample Loading:

    • Load your pre-treated and filtered sample extract (e.g., from an 80% methanol extraction) onto the cartridge at a slow, steady flow rate.[6]

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to elute highly polar, interfering compounds like salts and sugars.

  • Elution:

    • Elute the syringetin-3-glucoside with a small volume (e.g., 1-2 mL) of a stronger organic solvent, such as methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in your initial mobile phase for LC-MS analysis.

FAQ 4: How can I optimize my HPLC method to separate syringetin-3-glucoside from matrix components?

Chromatographic separation is a powerful tool to move your analyte away from the ion suppression zones you identified.[1][6]

  • Column Choice: A C18 column is a standard and effective choice. For improved peak shape and resolution, consider a modern column with high surface area and smaller particle size (e.g., UPLC).

  • Mobile Phase: Use a mobile phase with an acidic modifier, such as 0.1-0.2% formic acid.[6] This helps to protonate the molecule, leading to better retention on a C18 column and improved peak shape for flavonoids.

  • Gradient Elution: A gradient elution (e.g., starting with a low percentage of organic solvent and ramping up) is essential for complex samples.[3] This allows highly polar matrix components to elute early, while retaining and then eluting syringetin-3-glucoside in a cleaner region of the chromatogram.

Section 3: Mitigation Strategies Part 2: Mass Spectrometry & Calibration

When you cannot completely remove or separate interfering components, you must compensate for their effects.

FAQ 5: What are the optimal MS settings for detecting syringetin-3-glucoside?

For quantitative analysis, Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) is the gold standard for its selectivity and sensitivity.[8]

  • Ionization Mode: Flavonoids can often be detected in both positive and negative ion modes. However, positive ion mode is frequently used and provides abundant protonated molecules [M+H]+.[9]

  • In-Source Fragmentation: A common issue with glycosides is the cleavage of the sugar moiety in the ion source before it reaches the mass analyzer.[6] This can be controlled by carefully optimizing the fragmentor or cone voltage. A lower voltage generally preserves the precursor ion, while a higher voltage can intentionally be used for pseudo-MS/MS experiments if needed.

  • MRM Transitions: You should monitor at least two transitions for confident identification and quantification (one quantifier and one qualifier). The most common fragmentation for syringetin-3-glucoside is the neutral loss of the glucose moiety (162 Da).[10][11]

Recommended MS/MS Parameters for Syringetin-3-Glucoside

ParameterValueRationale
Ionization Mode ESI PositiveProvides a strong [M+H]+ signal.
Precursor Ion (Q1) m/z 525.1[M+H]+ for Syringetin-3-glucoside (C23H24O13).
Product Ion 1 (Quantifier) m/z 363.1Corresponds to the [Aglycone+H]+ ion after loss of glucose.[11]
Product Ion 2 (Qualifier) m/z 348.1Corresponds to the further loss of a methyl group (CH3) from the aglycone.[12]
Collision Energy (CE) Optimize empiricallyStart around 15-25 eV and optimize for maximum product ion intensity.
Cone/Fragmentor Voltage Optimize empiricallyAdjust to maximize the precursor ion (m/z 525.1) while minimizing in-source fragmentation.[6]
FAQ 6: What is the best calibration strategy to compensate for matrix effects?

The most robust method for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[1][7][13]

An SIL-IS (e.g., ¹³C-labeled syringetin-3-glucoside) is chemically identical to the analyte and will co-elute perfectly.[13] Therefore, it experiences the exact same degree of ion suppression or enhancement.[7] By measuring the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[7]

If an SIL-IS is unavailable, the next best options are:

  • A Structural Analog IS: A compound with very similar chemical properties and retention time.[14]

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is identical to your samples.[1] This helps to replicate the matrix effect in the standards, but it does not account for sample-to-sample variability.

Visual Workflow: Comprehensive LC-MS Analysis

G Workflow for Syringetin-3-Glucoside Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Raw Sample (e.g., Plasma, Plant Tissue) Extract 2. Extraction (e.g., 80% MeOH) Sample->Extract Cleanup 3. SPE Cleanup (C18 Cartridge) Extract->Cleanup Recon 4. Evaporate & Reconstitute (in Mobile Phase) Cleanup->Recon Inject 5. HPLC/UPLC Injection (C18 Column, Gradient) Recon->Inject Ionize 6. ESI Source (Positive Mode) Inject->Ionize Detect 7. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 8. Peak Integration (Analyte & IS) Detect->Integrate Calculate 9. Calculate Ratio (Analyte Area / IS Area) Integrate->Calculate Quantify 10. Quantify (vs. Calibration Curve) Calculate->Quantify

Caption: End-to-end workflow for robust quantification.

Visual Guide: Choosing a Mitigation Strategy

Caption: Decision tree for selecting a matrix effect strategy.

References
  • Davis, J. M., & Brodbelt, J. S. (2008). Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(9), 1287–1298. [Link]

  • Chen, L., et al. (2014). In vivo component analysis in rat plasma and urine after oral administration of lotus leaf flavonoid extract. Analytical Methods, 6(1), 195-203. [Link]

  • BenchChem. (2025). Common interferences in the LC-MS analysis of flavonoid glycosides. BenchChem Technical Support.
  • Kruve, A., et al. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Food Chemistry, 135(1), 133-140. [Link]

  • Carl ROTH. (n.d.). Syringetin-3-glucoside. Carl ROTH GmbH + Co. KG.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
  • MassBank. (2009). Syringetin-3-O-glucoside; LC-ESI-QTOF; MS2. MassBank Europe.
  • Ma, Y. L., et al. (2004). Studies on the flavones using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1129-1142. [Link]

  • Li, S., et al. (2024). MS2 fragmentation pattern of syringetin-3-O-glucoside. Journal of Food and Nutrition Research, 12(2), 85-97. [Link]

  • Tan, Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5028. [Link]

  • Stoll, D. R. (2025).
  • Głąb, M., et al. (2021). Electrospray ionisation mass spectrometric behaviour of flavonoid 5-O-glucosides and their positional isomers detected in the extracts from the bark of Prunus cerasus L. and Prunus avium L. Phytochemical Analysis, 32(3), 433-439. [Link]

  • Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3), 101886. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1125, 24-35. [Link]

  • Rzepiela, A., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8538. [Link]

  • MedchemExpress. (n.d.). Syringetin-3-O-glucoside. MedchemExpress.com.
  • Extrasynthese. (n.d.). Syringetin-3-O-glucoside. Extrasynthese.
  • Thermo Fisher Scientific. (n.d.). Advanced Internal Standard Techniques for Quantitation.
  • Esatbeyoglu, T., et al. (2021). Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. Molecules, 26(5), 1396. [Link]

  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. IsoLife.
  • ResearchGate. (2022). Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. ResearchGate. [Link]

  • BioCrick. (n.d.). Syringetin-3-O-glucoside. BioCrick BioTech.

Sources

addressing low yield issues in syringetin-3-glucoside synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of Syringetin-3-Glucoside. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of flavonoid glycosylation. Low yield is a persistent challenge in this multi-step synthesis. This document provides in-depth, experience-driven troubleshooting guides and validated protocols to help you diagnose issues, optimize reaction conditions, and significantly improve your product yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of syringetin-3-glucoside.

Q1: Why is the synthesis of syringetin-3-glucoside prone to low yields? A1: The low yield is typically a multifactorial issue. Syringetin, the aglycone, possesses multiple hydroxyl (-OH) groups with similar reactivity (at C3, C5, C7, and C4' positions). This lack of inherent regioselectivity means that during the glycosylation step, the sugar moiety can attach to the wrong hydroxyl group, leading to a mixture of isomers and a reduced yield of the desired 3-O-glucoside.[1] Furthermore, the stability of flavonoids under certain reaction conditions can be a concern, potentially leading to degradation.[2] Success hinges on a carefully controlled strategy involving protection of non-target hydroxyl groups, an optimized glycosylation reaction, and efficient purification.

Q2: What is the most critical stage to focus on for yield improvement? A2: The glycosylation step itself is the most critical. This is where regioselectivity is determined and the key C-O glycosidic bond is formed. An inefficient glycosylation reaction will create downstream challenges, including complex purification and low recovery of the target compound. While protecting group strategy and purification are vital, optimizing the glycosylation reaction conditions—including the choice of glycosyl donor, promoter, solvent, and temperature—offers the highest potential for yield improvement.

Q3: Is an enzymatic or chemical synthesis approach better for this compound? A3: Both approaches have distinct advantages.

  • Chemical Synthesis (e.g., Koenigs-Knorr reaction): Offers scalability and is a well-established method. However, it often requires a multi-step protection-deprotection strategy to ensure regioselectivity, which can lower the overall yield.[2][3]

  • Enzymatic Synthesis (using Glycosyltransferases): Offers exceptional regio- and stereospecificity, often eliminating the need for protecting groups and thereby shortening the synthesis pathway.[4][5][6] The primary challenges are the availability, stability, and cost of the specific enzyme required, as well as the potential for lower volumetric productivity compared to chemical methods.[7] For laboratory-scale synthesis focused on high purity and specificity, enzymatic methods are highly attractive. For larger-scale production, a well-optimized chemical route is often more practical.

Q4: My final product is difficult to purify. What are the likely contaminants? A4: The most common impurities are unreacted syringetin, residual protected intermediates, and regioisomers of syringetin-glucoside (e.g., syringetin-7-O-glucoside). Due to their structural similarity, these compounds often have very close retention factors in standard chromatography, making separation challenging. Efficient purification almost always requires advanced techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[8][9][10]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific low-yield issues.

Issue 1: Low Yield in the Glycosylation Reaction

This is the most common and critical problem. Low conversion of the syringetin aglycone can stem from several factors.

  • Diagnosis: You observe multiple product spots on your Thin-Layer Chromatography (TLC) plate with similar polarities, or your HPLC/MS analysis shows several product peaks with the same mass as the desired syringetin-3-glucoside.

  • Explanation: Syringetin has four hydroxyl groups. The acidity, and therefore reactivity, of these groups is distributed as follows: 7-OH ≥ 4'-OH > 3-OH > 5-OH.[1] The 5-OH group is the least reactive due to hydrogen bonding with the C4-carbonyl group.[1] Without a protection strategy, the highly reactive 7-OH and 4'-OH groups will compete with the target 3-OH group for the glycosyl donor, resulting in a mixture of isomers.

  • Solution: Implement a Protecting Group Strategy. To force the reaction to occur at the 3-OH position, the other reactive hydroxyls must be temporarily blocked.

    • Protection: Use a reagent like benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) to convert the 5, 7, and 4'-OH groups to benzyl ethers. The 3-OH group is often left unprotected due to its specific reactivity and steric environment, allowing for selective glycosylation.[11]

    • Verification: Confirm the successful protection via NMR or Mass Spectrometry before proceeding.

    • Deprotection: After glycosylation, the benzyl groups can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.[11]

  • Diagnosis: TLC analysis shows a significant amount of unreacted starting material (protected syringetin) even after an extended reaction time.

  • Explanation: The Koenigs-Knorr reaction, a classical method for glycosylation, involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the syringetin aglycone) in the presence of a heavy metal salt promoter.[12] The reaction's efficiency is highly sensitive to the promoter, solvent, temperature, and absolute exclusion of moisture.[1]

  • Solution: Optimize Reaction Parameters.

ParameterRecommended OptionsRationale & Key Insights
Glycosyl Donor 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromideCommercially available and widely used. The acetyl group at the C2 position provides crucial "anchimeric assistance," ensuring the formation of the desired 1,2-trans (β) glycosidic bond.[12] Ensure it is fresh and completely dry.
Promoter Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)These are the classic promoters. Ag₂CO₃ acts as both a halogen scavenger and a mild base.[2][12] Ag₂O can be more reactive but requires careful activation.[2] Mercury salts (e.g., Hg(CN)₂) are effective but are avoided due to toxicity.
Solvent Anhydrous Dichloromethane (DCM), Toluene, or a Quinoline/Benzene mixtureThe solvent must be absolutely anhydrous, as any moisture will hydrolyze the glycosyl donor and deactivate the promoter. Use freshly distilled solvent from a suitable drying agent (e.g., CaH₂).
Temperature Room Temperature (20-25 °C)Running the reaction at room temperature is often sufficient and helps minimize the formation of side products that can occur at elevated temperatures.[3]
Atmosphere Inert (Argon or Nitrogen)Protects the reaction from atmospheric moisture and oxygen, which can degrade the flavonoid.
Workflow for Chemical Synthesis of Syringetin-3-Glucoside```dot

G cluster_0 Step 1: Protection cluster_1 Step 2: Glycosylation (Koenigs-Knorr) cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification Syringetin Syringetin Protect Protect 5,7,4'-OH Groups (e.g., Benzyl Bromide, K2CO3) Syringetin->Protect Protected_Syr 3-OH-Syringetin-5,7,4'-tribenzyl ether Protect->Protected_Syr Glycosylation Glycosylation (Ag2CO3, Anhydrous DCM) Protected_Syr->Glycosylation Donor Acetobromoglucose Donor->Glycosylation Protected_Glycoside Protected Syringetin-3-O-acetylglucoside Glycosylation->Protected_Glycoside Deprotect Remove Protecting Groups (e.g., H2, Pd/C for Benzyl; Zemplén for Acetyl) Protected_Glycoside->Deprotect Crude_Product Crude Syringetin-3-Glucoside Deprotect->Crude_Product Purify Purification (Column Chromatography, Prep-HPLC) Crude_Product->Purify Final_Product Pure Syringetin-3-Glucoside Purify->Final_Product

Caption: A decision tree for troubleshooting low yields in syringetin-3-glucoside synthesis.

Part 3: Experimental Protocol

This section provides a representative, detailed protocol for the chemical synthesis of syringetin-3-glucoside via a protection-glycosylation-deprotection route.

Protocol 1: Benzyl Protection of Syringetin (5,7,4'-OH)
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve syringetin (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 5 equivalents).

  • Alkylation: Add benzyl bromide (BnBr, 3.5 equivalents) dropwise to the suspension under an argon atmosphere.

  • Reaction: Heat the mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a Hexane:Ethyl Acetate 7:3 mobile phase).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 3-hydroxy-5,7,4'-tri-O-benzylsyringetin.

Protocol 2: Koenigs-Knorr Glycosylation
  • Reagent Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the protected syringetin from Protocol 1 (1 equivalent) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Promoter Addition: Add freshly dried silver(I) carbonate (Ag₂CO₃, 2 equivalents) to the solution. The flask should be protected from light by wrapping it in aluminum foil.

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the disappearance of the protected syringetin by TLC.

  • Workup: Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove silver salts.

  • Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the fully protected syringetin-3-O-glucoside derivative.

Protocol 3: Deprotection
  • Acetyl Group Removal (Zemplén deacetylation):

    • Dissolve the product from Protocol 2 in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (NaOMe) solution (0.5 M in methanol) until the pH reaches 9-10.

    • Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate the solvent.

  • Benzyl Group Removal (Hydrogenolysis):

    • Dissolve the deacetylated product in a solvent mixture such as Tetrahydrofuran (THF) and Methanol.

    • Add Palladium on carbon (Pd/C, 10% w/w) catalyst.

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.

    • Monitor by TLC for the disappearance of the starting material.

    • Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude syringetin-3-glucoside.

  • Final Purification: Purify the crude product using preparative reversed-phase HPLC (C18 column) with a water/acetonitrile gradient (often containing 0.1% formic acid) to obtain the final high-purity product.

References

  • Gao, H.-Y., Liu, Y., Tan, F.-F., Zhu, L.-W., Jia, K.-Z., & Tang, Y.-J. (2022). The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants. Current Pharmaceutical Design, 28(18), 1466-1479. [Link]

  • Gao, H.-Y., Liu, Y., Tan, F.-F., Zhu, L.-W., Jia, K.-Z., & Tang, Y.-J. (2022). The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants. Current Pharmaceutical Design, 28(18). [Link]

  • Gao, H. Y., Liu, Y., Tan, F. F., Zhu, L. W., Jia, K. Z., & Tang, Y. J. (2022). The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants. Current pharmaceutical design, 28(18), 1466–1479. [Link]

  • Bystrom, D., Eremeeva, E., & Bacher, M. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Plant Science, 12, 634473. [Link]

  • Lin, J., He, Y., Song, L., Chen, Y., Zhang, A., & Chen, Z. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Scientific Reports, 12(1), 21251. [Link]

  • Neves, M., Campos, M., Sousa, C., & Pinto, M. (2018). Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth. Molecules, 23(11), 2963. [Link]

  • Wu, S., Sun, C., Cao, X., Zhou, H., & Fan, W. (2010). Activity-Guided Isolation and Purification of Three Flavonoid Glycosides from Neo-Taraxacum siphonanthum by High-Speed Counter-Current Chromatography. Journal of Liquid Chromatography & Related Technologies, 33(6), 885-896. [Link]

  • Guo, Y., Wang, Q., Li, X., Wang, Y., & Yang, B. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 18(9), 10436-10448. [Link]

  • Koczka, K., Stefanowicz-Hajduk, J., & Ochocka, J. R. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences, 23(23), 15302. [Link]

  • Bystrom, D. M., Eremeeva, E. V., & Bacher, M. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in plant science, 12, 634473. [Link]

  • Dahiya, D., Singh, G., & Dureja, H. (2023). Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 57(2), 356-371. [Link]

  • Wikipedia. (2023). Koenigs–Knorr reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Zhang, W., Zhang, T., Wu, Y., & Li, Y. (2019). 1, 2‐trans‐Stereoselective 7‐O‐Glycosylation of Flavonoids with Unprotected Pyranoses by Mitsunobu Reaction. ChemistrySelect, 4(28), 8275-8278. [Link]

  • Semeniuchenko, V., & Eremeeva, E. (2023). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. Chemistry of Heterocyclic Compounds, 59(10-11), 773-784. [Link]

  • D’Abrosca, B., M. DellaGreca, A. Fiorentino, P. Monaco, and A. Piscopo. (2018). "Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. Biomolecules 8(3): 53. [Link]

  • Rocha-Martín, J., et al. (2017). Glycosylation of polyphenolic compounds: Design of a self-sufficient biocatalyst by co-immobilization of a glycosyltransferase, a sucrose synthase and the cofactor. Docta Complutense. [Link]

Sources

identifying impurities in commercial syringetin-3-glucoside standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for analytical chemists and researchers working with Syringetin-3-O-glucoside (S3G). It prioritizes problem-solving over passive description.

Topic: Troubleshooting Impurities, Stability, and Spectral Anomalies Ticket ID: S3G-QA-2024 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

🔬 Core Diagnostic Framework[1][2]

Before addressing specific symptoms, understand the molecule's vulnerability profile. Syringetin-3-glucoside is a dimethylated flavonol glycoside .[1][2] Its purity is often compromised by three specific vectors:

  • Source-Derived Congeners: Structural analogs (Laricitrin, Myricetin) co-purified from natural sources (e.g., Vitis vinifera, Vaccinium).[1][2]

  • Isomeric Interference: The presence of the galactoside isomer, which is difficult to separate from the glucoside.

  • In-Situ Degradation: Hydrolysis of the O-glycosidic bond, releasing the aglycone (Syringetin).[1][2]

🛠 Module 1: Chromatographic Anomalies (HPLC/UPLC)

Q: I see a "shoulder" or a split peak on my C18 column. Is my standard contaminated?

A: Likely, yes.[1][3] This is the "Hexose Isomer" problem. Commercial standards extracted from natural sources often contain trace amounts of Syringetin-3-O-galactoside .[1][2] Since glucose and galactose are stereoisomers differing only at the C4 hydroxyl position, they possess nearly identical lipophilicity.

Troubleshooting Protocol: Standard C18 columns often fail to resolve these critical pairs.

  • Switch Stationary Phase: Move from C18 to a PFP (Pentafluorophenyl) or Phenyl-Hexyl column.[1][2] The pi-pi interactions often provide the selectivity needed to resolve the glucoside/galactoside pair.[1]

  • Temperature Modulation: Lower the column temperature to 25°C or 20°C . Higher temperatures (40°C+) increase mass transfer but reduce the steric selectivity required to separate these isomers.[2]

  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol forms hydrogen bonds with the sugar hydroxyls, often amplifying the selectivity difference between glucose and galactose.

Q: There is a small, late-eluting peak (~2-3 mins after main peak).[1][2] What is it?

A: This is likely the Aglycone (Syringetin). If your standard has been stored in solution (DMSO or Methanol) at room temperature, or exposed to acidic mobile phases for extended periods, the glycosidic bond at C3 hydrolyzes.[2]

  • Verification: Check the UV spectrum.[1]

    • S3G (Glycoside): Band I (B-ring) typically absorbs ~355–360 nm.[1][2]

    • Syringetin (Aglycone): Band I shifts bathochromically (Red shift) to ~370–374 nm due to the free -OH at position 3 [1].[1][2]

📉 Module 2: Mass Spectrometry (LC-MS/MS) Interpretation

Q: My MS spectrum shows a dominant peak at m/z 347, but the UV shows a single peak for the glycoside. Is the standard degraded?

A: Not necessarily. You are likely observing "In-Source Fragmentation." Flavonol-3-O-glycosides are thermally labile in the electrospray ionization (ESI) source.[1][2] The cone voltage (or declustering potential) can strip the glucose moiety before the ion enters the quadrupole.

The "Source-Check" Experiment: To confirm if the m/z 347 (Aglycone) is real or an artifact:

  • Inject the sample without a column (Flow Injection Analysis) at varying Cone Voltages (e.g., 20V, 40V, 60V).

  • Plot the ratio of Precursor (m/z 509 in pos mode, 507 in neg mode) vs. Fragment (m/z 347).

  • Logic: If the m/z 347 signal disappears or significantly decreases at low voltage, it is an artifact of your MS parameters, not a chemical impurity in the vial [2].

Quantitative Data Table: MRM Transitions for Validation

CompoundIonizationPrecursor (

)
Quantifier (

)
Qualifier (

)
Note
Syringetin-3-glucoside ESI (-)507.1345.0329.0Loss of Glucose (

)
Syringetin (Aglycone) ESI (-)345.0330.0315.0Methyl radical loss (

)
Laricitrin-3-glucoside ESI (-)493.1331.0--Common Impurity (Mono-methyl)
Myricetin-3-glucoside ESI (-)479.1317.0--Common Impurity (Non-methyl)

🧬 Module 3: Structural Verification (NMR)

Q: How do I definitively prove I have the 3-glucoside and not the 7-glucoside or 4'-glucoside?

A: Use the "Glycosylation Shift" Rule in 1H-NMR. Mass spec cannot easily distinguish positional isomers.[1][2] NMR is required.[1]

The Diagnostic Shift: When a sugar is attached to the C3 hydroxyl of a flavonol, it alters the chemical environment of the C2 and C4 carbons, but most visibly affects the H-2' and H-6' protons on the B-ring.[1][2]

  • Syringetin Aglycone: The C3-OH is free.[1][2]

  • Syringetin-3-O-Glucoside: The C3 is blocked.[1][2] This causes an upfield shift (lower ppm) of the C2 signal in 13C-NMR, but for rapid 1H-NMR checks, look at the anomeric proton of the sugar.[1][2]

    • H-1'' (Anomeric Proton): Should appear as a doublet at ~5.3–5.5 ppm with a coupling constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) of ~7.5 Hz (indicating 
      
      
      
      -configuration) [3].[2]
    • Impurity Check: If you see a smaller doublet nearby (~5.1 ppm), you likely have the 7-O-glucoside isomer.[1][2]

📊 Visual Troubleshooting Workflows

Diagram 1: The "Unknown Peak" Decision Tree

Use this logic flow to identify impurities appearing in your chromatogram.[1]

ImpurityID Start Unknown Peak Detected in S3G Standard RT_Check Retention Time (RT) Relative to Main Peak? Start->RT_Check Early Elutes Earlier (More Polar) RT_Check->Early RT < Main Late Elutes Later (Less Polar) RT_Check->Late RT > Main MS_Check Check Mass Shift (Delta Mass) Early->MS_Check UV_Check Check UV Spectrum (DAD) Late->UV_Check Impurity_B Syringetin Aglycone (Hydrolysis Product) UV_Check->Impurity_B Red Shift (+15nm) Band I Impurity_C Acylated Derivative (e.g., Acetyl/Malonyl) UV_Check->Impurity_C No Shift Mass = M+42 Impurity_A Myricetin/Laricitrin Glycosides (Demethylated) MS_Check->Impurity_A Mass = M-14 or M-28

Caption: Decision matrix for categorizing impurities based on retention time (RT), UV spectral shift, and Mass delta.

Diagram 2: The Hydrolysis Degradation Pathway

Understanding how storage conditions create the primary impurity (Aglycone).[2]

Degradation S3G Syringetin-3-Glucoside (Intact Standard) Intermed Oxonium Ion Transition State S3G->Intermed Hydrolysis Conditions Triggers: 1. Acidic pH (<3.0) 2. Heat (>30°C) 3. Prolonged Solution Storage Conditions->Intermed Aglycone Syringetin (Aglycone) (Precipitate/Late Peak) Intermed->Aglycone Glucose Free Glucose (Not UV Visible) Intermed->Glucose

Caption: Mechanism of Syringetin-3-glucoside degradation into Syringetin aglycone via acid-catalyzed hydrolysis.

📦 Module 4: Stability & Storage Best Practices

Q: Can I store the standard in DMSO at -20°C? A: Yes, but with caveats. While DMSO prevents hydrolysis better than protic solvents (Methanol/Water), it is hygroscopic.[1][2] Absorbed water will eventually facilitate hydrolysis.[1]

  • Recommendation: Store stock solutions (10 mM) in DMSO at -80°C.

  • Working Solutions: Prepare fresh in Methanol/Water. Do not store aqueous working solutions for >24 hours , even at 4°C.

Q: Is it light sensitive? A: Moderately. Like most flavonols, S3G can undergo photo-isomerization or photo-oxidation.[1][2] Use amber vials and avoid direct exposure to benchtop fluorescent light during extraction or weighing.[1]

📚 References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1][2] (The seminal text on UV shifts for flavonols).

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.[2]

  • Agrawal, P. K. (1989).[2] Carbon-13 NMR of Flavonoids. Elsevier Science.[1] (Definitive reference for glycosylation shifts).

  • Mattila, P., et al. (2000). Analysis of Flavonoids in Edible Berries. Journal of Agricultural and Food Chemistry. (Context for natural impurities in berry-derived standards).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Syringetin-3-O-Glucoside vs. its Aglycone, Syringetin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed examination of the structure-activity relationships (SAR) distinguishing the flavonoid syringetin from its common glycosidic form, syringetin-3-O-glucoside. In drug discovery and natural product chemistry, understanding how a simple structural modification—like the addition of a sugar moiety—can drastically alter biological activity is fundamental. This guide provides researchers, scientists, and drug development professionals with a comparative analysis, supported by experimental data and mechanistic insights, to clarify the functional consequences of glycosylation on this promising O-methylated flavonol.

Introduction: The Significance of a Single Moiety

Syringetin is an O-methylated flavonol, a class of flavonoids recognized for enhanced metabolic stability and oral bioavailability compared to their non-methylated counterparts.[1][2] Found in natural sources like red grapes, wine, and various medicinal plants, syringetin and its derivatives have attracted significant interest for their diverse pharmacological properties, including antioxidant, anticancer, antidiabetic, and anti-inflammatory effects.[1][2][3]

Syringetin frequently occurs in nature as a glycoside, most commonly as syringetin-3-O-glucoside, where a glucose molecule is attached at the C3 position of the flavonoid's C-ring.[1][4] This guide dissects the critical differences in bioactivity between the aglycone (syringetin) and its glycoside, providing a clear SAR framework. The central question we address is: How does the presence of the 3-O-glucoside group modulate the therapeutic potential of the core syringetin structure?

The Core Structural Distinction

The fundamental difference between these two molecules lies in the substituent at the C3 hydroxyl group. In syringetin, this position holds a free hydroxyl (-OH) group, whereas in syringetin-3-O-glucoside, it is replaced by a bulky, hydrophilic glucose moiety. This seemingly minor alteration has profound implications for the molecule's physicochemical properties, including polarity, solubility, and steric profile, which in turn govern its interaction with biological targets.

G cluster_0 Syringetin (Aglycone) cluster_1 Syringetin-3-O-Glucoside (Glycoside) a Syringetin Structure - Free 3-OH group - More Lipophilic c Favors intracellular targets (e.g., signaling kinases, ROS) a->c Higher membrane permeability b Syringetin-3-O-Glucoside Structure - 3-OH group blocked by Glucose - More Hydrophilic d Favors extracellular targets or requires hydrolysis (e.g., digestive enzymes) b->d Altered receptor binding & solubility

Caption: Core structural and property differences.

Comparative Analysis of Biological Activities

The functional consequence of the 3-O-glycosylation is most evident when comparing the bioactivities of the two compounds. The aglycone, being more lipophilic, generally exhibits superior intracellular activity, while the glycoside's effects are often context-dependent.

A cornerstone of flavonoid bioactivity is the ability to scavenge free radicals. The presence of a free hydroxyl group at the C3 position is a well-established determinant for the radical scavenging capacity of flavonols.

Experimental Data Summary:

CompoundAssayAntioxidant Capacity (IC50)Reference
Syringetin-3-O-β-d-glucosideDPPH286.6 ± 3.5 µg/mL[1][5]
Syringetin-3-O-β-d-glucosideABTS283.0 ± 1.5 µg/mL[1][5]
Syringetin (Aglycone)-Potent antioxidant activity demonstrated[2]

Causality and SAR Insights: The experimental data clearly indicates that syringetin-3-O-glucoside is a relatively weak radical scavenger .[1][6] This is a direct consequence of its structure. The C3-hydroxyl group, which is crucial for donating a hydrogen atom to neutralize free radicals, is blocked by the glucose molecule. In contrast, the aglycone syringetin , with its free C3-hydroxyl and multiple phenolic groups, is a potent antioxidant.[2] For significant antioxidant effects in vivo, the glycoside would likely need to be hydrolyzed to its aglycone form by intestinal microflora.

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes.

Experimental Data Summary:

CompoundTargetInhibitory Activity (IC50)Reference
Syringetinα-Glucosidase36.8 µM[1][2]
Syringetin 3-O-hexosideα-Glucosidase11.94 ± 1.23 µg/mL (High Activity)[1]
Acarbose (Positive Control)α-Glucosidase~71 µM[5]

Causality and SAR Insights: Interestingly, the structure-activity relationship is inverted for α-glucosidase inhibition compared to antioxidant activity. Both the aglycone and its glycoside demonstrate potent inhibitory effects, often surpassing the efficacy of the standard drug, acarbose.[1] Some studies report that syringetin-3-O-hexoside shows exceptionally high inhibitory activity .[1]

This suggests that the glucose moiety, far from being a hindrance, may actively participate in binding to the enzyme's active site, possibly mimicking the natural carbohydrate substrate. Here, the bulky, hydrophilic nature of the glycoside is an advantage, enhancing its interaction with the extracellular digestive enzyme.

The anticancer potential of syringetin has been demonstrated across various cancer cell lines, where it influences cell cycle progression and apoptosis.

Experimental Data Summary:

CompoundCell LineBiological EffectKey Findings
SyringetinCaco-2 (Colorectal)Antiproliferative, Cell Cycle ArrestInduces G2/M phase arrest; reduces cyclin D1 and COX-2 levels.[1]
SyringetinA549, CL1-5 (Lung)Inhibition of OsteoclastogenesisSuppresses osteoblast-mediated osteoclast formation.[1][3]
SyringetinH1299, C3H/MCAEnhanced RadiosensitivityIncreases the effectiveness of radiation therapy.[3][5]

Causality and SAR Insights: The anticancer effects of syringetin are primarily attributed to its ability to penetrate the cell membrane and modulate intracellular signaling pathways.[1] Its lipophilic character is critical for this function. By inhibiting pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer, syringetin can halt proliferation and induce apoptosis.[5]

Direct comparative data on the anticancer activity of syringetin-3-O-glucoside is limited. However, based on general flavonoid SAR, the bulky glycoside would be expected to have significantly lower cell permeability, thereby exhibiting weaker intracellular anticancer effects unless it is first metabolized to its aglycone.

Impact on Bioavailability and Metabolism

The ultimate in vivo activity of a flavonoid is dictated by its bioavailability. The structural differences between syringetin and its glycoside are central to their absorption and metabolic fate.

Workflow cluster_aglycone Syringetin (Aglycone) Pathway cluster_glycoside Syringetin-3-O-Glucoside Pathway aglycone_ingest Oral Ingestion aglycone_absorb Passive Diffusion (Small Intestine) aglycone_ingest->aglycone_absorb Lipophilic aglycone_circulate Systemic Circulation (Active Form) aglycone_absorb->aglycone_circulate glycoside_ingest Oral Ingestion glycoside_transit Transit to Colon glycoside_ingest->glycoside_transit Hydrophilic, Poorly Absorbed glycoside_hydrolysis Microbiota Hydrolysis glycoside_transit->glycoside_hydrolysis aglycone_release Syringetin Released glycoside_hydrolysis->aglycone_release aglycone_absorb_colon Absorption (Colon) aglycone_release->aglycone_absorb_colon glycoside_circulate Systemic Circulation aglycone_absorb_colon->glycoside_circulate

Caption: Comparative bioavailability pathways.

  • Syringetin (Aglycone): Being relatively lipophilic, it can be directly absorbed from the small intestine via passive diffusion into the bloodstream.

  • Syringetin-3-O-Glucoside: Its large size and hydrophilic nature prevent efficient absorption in the small intestine. It travels largely intact to the colon, where gut microbiota may hydrolyze the glycosidic bond, releasing the free syringetin aglycone for subsequent absorption.[7]

Therefore, while the aglycone provides more immediate systemic availability, the glycoside acts as a prodrug, delivering the active aglycone to the lower gastrointestinal tract.

Modulation of Cellular Signaling Pathways

The majority of mechanistic studies have focused on the aglycone, syringetin, due to its ability to interact with intracellular targets.

  • PI3K/Akt Pathway: Syringetin has been shown to inhibit the PI3K/Akt pathway, which is critical for cell survival and proliferation. This inhibition contributes to its anticancer effects.[5]

  • NF-κB Pathway: Syringetin inhibits the activation of NF-κB, a key regulator of inflammation. This action underpins its anti-inflammatory properties.[5]

  • BMP-2/ERK1/2 Pathway: In bone cells, syringetin stimulates osteoblast differentiation by increasing the production of bone morphogenetic protein-2 (BMP-2) and activating the downstream SMAD1/5/8 and ERK1/2 pathways.[1][8][9]

Signaling cluster_pi3k PI3K/Akt Pathway (Cancer) cluster_nfkb NF-κB Pathway (Inflammation) PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Syringetin1 Syringetin Syringetin1->PI3K IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Syringetin2 Syringetin Syringetin2->IKK

Caption: Key signaling pathways modulated by Syringetin.

Standardized Experimental Protocols

To ensure reproducibility and comparability of data, standardized assays are essential. Below are outlines for key experimental protocols.

This protocol assesses the antioxidant capacity of a compound by measuring its ability to quench the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation: Prepare a stock solution of the test compound (Syringetin or Syringetin-3-O-glucoside) in methanol or DMSO. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or Trolox is used as a positive control. A blank well contains only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

This assay measures the inhibition of α-glucosidase activity, which is relevant for antidiabetic potential.

  • Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction: In a 96-well plate, pre-incubate 50 µL of the test compound at various concentrations with 50 µL of the α-glucosidase solution at 37°C for 15 minutes. Acarbose is used as a positive control.

  • Initiation: Start the reaction by adding 50 µL of the pNPG substrate solution.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Protocol start Prepare Reagents (Compound, Enzyme/Radical, Substrate) reaction Set up Reaction in 96-Well Plate (incl. Controls) start->reaction incubation Incubate under Specific Conditions (Time, Temperature, Light) reaction->incubation measurement Measure Absorbance/ Fluorescence incubation->measurement analysis Calculate % Inhibition/Scavenging Determine IC50 Value measurement->analysis

Caption: General experimental workflow for in vitro assays.

Conclusion: A Tale of Two Forms

The structure-activity relationship between syringetin and syringetin-3-O-glucoside is a clear illustration of function following form. The addition of a single glucose moiety fundamentally alters the molecule's interaction with biological systems.

Summary of SAR:

  • Syringetin (Aglycone): Its free 3-hydroxyl group and higher lipophilicity make it a potent intracellular agent . It excels in activities requiring membrane traversal, such as antioxidant radical scavenging and the modulation of intracellular signaling pathways relevant to cancer .

  • Syringetin-3-O-Glucoside: The blocked 3-hydroxyl group diminishes its intrinsic antioxidant capacity. However, the glucose moiety can enhance its interaction with specific extracellular targets, such as the digestive enzyme α-glucosidase , making it a potent antidiabetic agent. Its in vivo systemic effects are largely dependent on its role as a prodrug , requiring metabolic activation (hydrolysis) by the gut microbiome.

For researchers, the choice between the aglycone and the glycoside depends entirely on the therapeutic target. For intracellular targets, the aglycone is the active form. For modulating specific extracellular enzymes or leveraging colonic delivery, the glycoside presents a unique therapeutic opportunity.

References

  • Wikipedia. (n.d.). Syringetin. [Link]

  • PubMed. (2025). Syringin attenuates fibrogenesis and inflammation through SIRT3-regulated P2X7 receptor signaling pathway in hepatic fibrosis. [Link]

  • Szymański, D., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8539. [Link]

  • ResearchGate. (2022). Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. [Link]

  • Grokipedia. (n.d.). Syringetin. [Link]

  • Parhiz, H., et al. (2015). Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. Nutrients, 7(1), 609-625. [Link]

Sources

Cytotoxicity and Mechanistic Profiling: Syringetin-3-Glucoside vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

The oncology drug development pipeline is increasingly shifting its focus from broad-spectrum cytotoxic agents to targeted, plant-derived molecules that offer high efficacy with minimal off-target toxicity. Syringetin-3-glucoside (S3G), an O-methylated flavonol glycoside predominantly found in Vitis vinifera (red grapes) and Carrichtera annua, has emerged as a compelling candidate for adjuvant therapy[1]. While standard chemotherapeutics like Doxorubicin and Cisplatin remain the backbone of clinical oncology, their narrow therapeutic windows often lead to dose-limiting toxicities. This guide provides an in-depth, objective comparison of the cytotoxicity, molecular mechanisms, and experimental validation protocols for S3G versus standard chemotherapy agents.

Molecular Rationale and Mechanistic Divergence

Standard chemotherapeutic agents operate primarily through catastrophic, non-selective DNA damage. For example, Doxorubicin intercalates into DNA and inhibits topoisomerase II, while Cisplatin forms covalent DNA crosslinks. Both trigger rapid apoptosis but fail to discriminate between malignant and healthy proliferating cells, leading to severe systemic toxicity (e.g., cardiotoxicity and nephrotoxicity).

Conversely, according to a , S3G and its aglycone exert their cytotoxic effects through targeted signal transduction modulation[1]. S3G inhibits the PI3K/Akt and NF-κB pathways, inducing cell cycle arrest at the G2/M phase and downregulating pro-oncogenic markers like cyclin D1 and COX-2[1]. Furthermore, structural analogs of syringetin, such as laricitrin, have been shown to , offering an immunomodulatory dimension that standard chemotherapies lack[2].

G cluster_0 Syringetin-3-Glucoside (S3G) cluster_1 Standard Chemotherapy S3G S3G Treatment PI3K PI3K/Akt Pathway S3G->PI3K Inhibits NFKB NF-κB Pathway S3G->NFKB Inhibits Tox Off-Target Toxicity S3G->Tox Low Risk (Selective) Apoptosis Apoptosis Induction PI3K->Apoptosis Downregulation Promotes CellCycle G2/M Cell Cycle Arrest NFKB->CellCycle Downregulation Promotes Chemo Doxorubicin / Cisplatin DNA DNA Damage / Crosslinking Chemo->DNA Induces Chemo->Tox High Risk DNA->Apoptosis Triggers

Fig 1. Mechanistic divergence between S3G and standard chemotherapeutics in cancer cells.

Quantitative Cytotoxicity Profiling: A Comparative Analysis

To objectively evaluate S3G's potential, we must benchmark its half-maximal inhibitory concentration (IC50) against standard agents. While S3G requires higher micromolar concentrations to achieve 50% cell death compared to the nanomolar/low-micromolar potency of Doxorubicin, its Selectivity Index (SI) —the ratio of toxicity in normal cells to toxicity in cancer cells—is significantly superior.

Recent demonstrated that flavonoid fractions rich in S3G exhibit highly selective cytotoxicity against breast and liver carcinoma lines while remaining safe for normal epithelial cells[3].

Table 1: Comparative in vitro Cytotoxicity and Selectivity
Compound / ExtractTarget Cell LineIC50 ValuePrimary Mechanism of ActionSelectivity Index (SI)*
S3G (in C. annua extract)MCF-7 (Breast Cancer)13.04 µg/mLG2/M Arrest, Apoptosis InductionHigh (Safe on MCF-10A)
S3G (in C. annua extract)HepG2 (Liver Cancer)19.30 µg/mLBcl-2 Inhibition, ROS ModulationHigh (Safe on THLE2)
Doxorubicin (Standard Chemo)MCF-7 (Breast Cancer)~0.5 - 2.0 µMTopoisomerase II InhibitionLow (High off-target toxicity)
Cisplatin (Standard Chemo)HepG2 (Liver Cancer)~2.0 - 5.0 µMDNA CrosslinkingLow (High off-target toxicity)

*Note: SI is defined as the ratio of IC50 in normal cell lines to IC50 in cancer cell lines. A higher SI indicates a wider therapeutic window.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the standardized workflows for evaluating the cytotoxicity of S3G and standard chemotherapeutics. Every step is designed as a self-validating system to minimize artifactual data.

Workflow Prep Cell Culture & Seeding Treat Compound Treatment (S3G vs Chemo) Prep->Treat Assay MTT Viability Assay (Absorbance 570nm) Treat->Assay 24-72h Flow Flow Cytometry (Annexin V / PI) Treat->Flow 24-48h Data IC50 Calculation & Selectivity Index Assay->Data Flow->Data

Fig 2. Standardized workflow for comparative cytotoxicity and apoptosis profiling.

Protocol 1: High-Throughput Cell Viability & IC50 Determination (MTT Assay)
  • Cell Seeding & Synchronization: Seed cells (e.g., MCF-7, HepG2) in 96-well plates at

    
     cells/well.
    
    • Causality: Proper seeding density ensures cells remain in the logarithmic growth phase during the assay, preventing contact inhibition artifacts that can artificially skew viability readings.

  • Compound Treatment: Treat cells with a logarithmic concentration gradient of S3G (e.g., 1-100 µM) and Doxorubicin (0.1-10 µM) for 48 hours.

    • Causality: A logarithmic gradient is mathematically required to accurately plot the sigmoidal dose-response curve necessary for precise, non-linear regression IC50 calculation.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan. Dead cells cannot perform this reduction, making this a direct proxy for metabolic viability.

  • Solubilization & Quantification: Remove media, add 100 µL DMSO, and read absorbance at 570 nm.

    • Causality: Formazan crystals are impermeable and insoluble in aqueous media. DMSO disrupts the lipid bilayer and fully solubilizes the crystals, allowing linear spectrophotometric quantification.

Protocol 2: Apoptosis and Cell Cycle Analysis via Flow Cytometry
  • Cell Harvesting: Trypsinize treated cells and wash with cold PBS.

    • Causality: Cold PBS halts cellular metabolism and prevents further progression of apoptosis during the staining process, locking the cells in their exact treatment state.

  • Annexin V-FITC Staining: Resuspend cells in Annexin V Binding Buffer containing 5 µL Annexin V-FITC.

    • Causality: During early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane. Annexin V binds PS with high affinity, but this interaction is strictly calcium-dependent; hence, a specialized Ca2+-rich binding buffer is mandatory to prevent false negatives.

  • Propidium Iodide (PI) Counterstaining: Add 5 µL PI solution just before analysis.

    • Causality: PI is a membrane-impermeable intercalating agent. It is excluded by viable and early apoptotic cells but readily enters late apoptotic or necrotic cells with compromised membranes, enabling the precise differentiation of apoptotic stages (Early: Annexin V+/PI- vs. Late: Annexin V+/PI+).

Strategic Integration in Drug Development

While S3G does not possess the sheer cytotoxic potency of Doxorubicin or Cisplatin, its value lies in its high Selectivity Index and immunomodulatory potential . In modern drug development, S3G is best positioned not as a standalone monotherapy, but as a synergistic adjuvant. By combining S3G (or its analogs) with standard chemotherapeutics, researchers can potentially lower the required clinical dose of agents like Cisplatin, thereby mitigating severe nephrotoxicity while maintaining or even enhancing overall anti-tumor efficacy through dual-pathway inhibition[2].

References

  • Title: The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review Source: Nutrients (PubMed Central) URL: [Link]

  • Title: Chemical Profiling, Antioxidant, Cytotoxic Activities and Molecular Docking Simulation of Carrichtera annua DC. (Cruciferae) Source: Antioxidants (MDPI) URL: [Link]

  • Title: Laricitrin ameliorates lung cancer-mediated dendritic cell suppression by inhibiting signal transducer and activator of transcription 3 Source: Oncotarget (PubMed Central) URL: [Link]

Sources

A Comparative Guide to Purity Assessment of Syringetin-3-Glucoside Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. In the analysis of complex natural products like syringetin-3-glucoside, a flavonol glycoside with significant therapeutic potential, the purity of the reference standard is not just a matter of quality control but a prerequisite for scientific validity. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of syringetin-3-glucoside reference standards: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your analytical workflow.

The Critical Role of a Well-Characterized Reference Standard

Comparative Overview of Analytical Methodologies

The three pillars of purity assessment for a complex molecule like syringetin-3-glucoside are chromatography (HPLC), mass analysis (MS), and spectroscopy (NMR). Each provides a unique and complementary perspective on the purity of the reference standard.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Mass Spectrometry (LC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, with UV detection.Separation by HPLC followed by mass-to-charge ratio analysis for identification.Absolute quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Primary Use Quantitative purity (area percent), detection of related substance impurities.Identification of impurities, structural elucidation of degradation products.Absolute purity determination (mass fraction), structural confirmation.
Reported Purity for Syringetin-3-Glucoside ≥99%, 99.37%-Can provide an absolute purity value without a specific reference standard.
Typical LOD/LOQ ng/mL rangepg/mL to fg/mL rangeµg/mL to mg/mL range
Strengths High precision, robustness, widely available, excellent for routine analysis.High sensitivity and specificity, provides molecular weight information.Primary analytical method, no need for a specific reference standard of the analyte.
Limitations Requires a reference standard for quantification, UV response factors can vary for impurities.Can suffer from ion suppression effects, quantification can be complex.Lower sensitivity than HPLC and MS, requires a highly pure internal standard.

In-Depth Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly with UV detection, is the most common method for assessing the purity of flavonoid glycosides due to its high resolving power and reproducibility. The principle lies in the differential partitioning of the analyte and its impurities between a stationary phase (typically a C18 column) and a mobile phase.

Why a C18 Column?

The choice of a C18 (octadecylsilyl) stationary phase is based on the chemical nature of syringetin-3-glucoside. As a moderately polar molecule, it exhibits good retention and separation from both more polar and less polar impurities on a non-polar C18 stationary phase through hydrophobic interactions. The use of a reversed-phase method, with a polar mobile phase, allows for fine-tuning of the separation by modifying the solvent gradient.

Experimental Protocol: HPLC-UV Purity Assessment

Objective: To determine the purity of a syringetin-3-glucoside reference standard by assessing the area percentage of the main peak relative to all other detected peaks.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid or phosphoric acid (analytical grade).

  • Syringetin-3-glucoside sample.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the compound and any less polar impurities, and then return to initial conditions. For example: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm and 350 nm (flavonoids typically have two major absorption maxima).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the syringetin-3-glucoside reference standard.

  • Dissolve in a suitable solvent, such as methanol or a mixture of the initial mobile phase, to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated as the percentage of the area of the syringetin-3-glucoside peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Self-Validation: This protocol is self-validating through the use of a PDA detector, which can assess peak purity by comparing UV spectra across the peak. Inconsistent spectra may indicate the presence of a co-eluting impurity. The method's robustness should be evaluated by making small, deliberate changes to parameters like flow rate and column temperature to ensure the results remain reliable.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Syringetin-3-glucoside dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Mass Spectrometry (MS): Unmasking and Identifying Impurities

When coupled with HPLC (LC-MS), mass spectrometry is an unparalleled tool for the identification of impurities and degradation products. It provides molecular weight information and, through tandem MS (MS/MS), fragmentation patterns that act as a "fingerprint" for a given molecule.

Impurity Profiling and Forced Degradation Studies:

To ensure a stability-indicating method, forced degradation studies are performed. The syringetin-3-glucoside reference standard is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. These products are then analyzed by LC-MS to elucidate their structures. Flavonol glycosides are known to be susceptible to acid hydrolysis, which can cleave the glycosidic bond, and oxidation.

Experimental Protocol: LC-MS for Impurity Identification

Objective: To identify potential impurities and degradation products in a syringetin-3-glucoside reference standard.

Instrumentation:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

  • The same HPLC conditions as described above can generally be used.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes for comprehensive analysis.

  • Scan Mode: Full scan for initial detection and MS/MS (or MSn) for fragmentation analysis of detected ions.

  • Collision Energy: Ramped to obtain a range of fragment ions.

Forced Degradation Sample Preparation:

  • Acidic: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Basic: Dissolve the sample in 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.

  • Oxidative: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal: Heat the solid sample at a specified temperature (e.g., 80°C).

  • Photolytic: Expose a solution of the sample to UV light.

Data Analysis: The mass spectra of the peaks are analyzed to determine their molecular weights. The fragmentation patterns from MS/MS are then used to propose the structures of the impurities. For syringetin-3-O-glucoside ([M-H]⁻ at m/z 507.1139), a characteristic fragmentation would be the loss of the glucose moiety (162 Da) to yield the syringetin aglycone at m/z 345.

Causality and Self-Validation: The use of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of impurities, thus increasing the confidence in their identification. The fragmentation data provides a self-validating system for structural elucidation.

LCMS_Workflow cluster_degradation Forced Degradation cluster_analysis LC-MS Analysis cluster_identification Impurity Identification acid Acid lc_separation LC Separation acid->lc_separation base Base base->lc_separation oxidize Oxidation oxidize->lc_separation heat Heat heat->lc_separation light Light light->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation mw_determination Determine Molecular Weight msms_fragmentation->mw_determination structure_elucidation Elucidate Structure mw_determination->structure_elucidation

Caption: Workflow for impurity identification using LC-MS.

Quantitative NMR (qNMR): The Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity assessment of reference standards. Unlike chromatographic methods that provide a relative purity, qNMR can determine the absolute purity (mass fraction) of a compound without the need for a specific reference standard of the analyte itself. The principle is based on the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal.

Selection of an Internal Standard:

The accuracy of qNMR is highly dependent on the choice of a suitable internal standard. The internal standard should:

  • Be of high, certified purity.

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Have signals that do not overlap with any signals from the analyte or impurities.

  • Be accurately weighable.

For syringetin-3-glucoside, which is soluble in DMSO-d₆, a suitable internal standard would be maleic acid or 1,4-bis(trimethylsilyl)benzene (BTMSB), as their signals appear in regions of the ¹H NMR spectrum that are free from the flavonoid's signals.

Experimental Protocol: qNMR Purity Assessment

Objective: To determine the absolute purity of a syringetin-3-glucoside reference standard using an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Syringetin-3-glucoside sample.

  • Certified internal standard (e.g., maleic acid).

  • Deuterated solvent (e.g., DMSO-d₆).

Sample Preparation:

  • Accurately weigh a specific amount of the syringetin-3-glucoside sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity of the syringetin-3-glucoside is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = syringetin-3-glucoside

  • IS = internal standard

Causality and Self-Validation: The use of a certified internal standard provides traceability to a primary standard. The entire NMR spectrum provides a holistic view of the sample, allowing for the detection of any proton-containing impurities. The structural consistency of the analyte is simultaneously confirmed, providing a self-validating aspect to the measurement.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR purity assessment.

Conclusion: An Integrated Approach for Uncompromised Quality

The purity assessment of a syringetin-3-glucoside reference standard is a critical undertaking that necessitates a multi-pronged, orthogonal approach. While HPLC provides a robust and precise method for routine purity checks and the detection of related substances, it relies on the availability of a high-quality reference standard and can be misled by impurities with different UV response factors. LC-MS is indispensable for the identification of unknown impurities and degradation products, providing structural information that is crucial for understanding the stability of the reference standard. Finally, qNMR stands as a primary method for determining absolute purity, offering a direct and unbiased assessment without the need for a specific analyte reference standard.

By integrating these three powerful analytical techniques, researchers, scientists, and drug development professionals can establish a comprehensive purity profile for their syringetin-3-glucoside reference standard, ensuring the accuracy, reliability, and scientific integrity of their work.

References

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Values of RSD %, LOD (mg/L) and LOQ (mg/L) for the UV/VIS and HPLC methods. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2000, June 15). Application of mass spectrometry for identification and structural studies of flavonoid glycosides. Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • LCGC International. (2020, November 11). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • DSpace. (n.d.). P35 In the course of previous studies of constituents from L.&x needlesl~ 2, small quantities of flavonol glycosides were hy -. Retrieved from [Link]

  • Chromatography Forum. (2012, November 16). Determination of LOD, LOQ of HPLC method. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Semantic Scholar. (2021, January 8). Research Article Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by H-qNMR. Retrieved from [Link]

  • MassBank. (2009, September 10). Flavonoids. Retrieved from [Link]

  • Modern Chemistry. (2024, June 15). Modern Chromatographic Methods for Determination Flavonoids. Retrieved from [Link]

  • Science and Education Publishing. (2024). Figure 4. MS2 fragmentation pattern of syringetin-3-O-glucoside. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Syringetin-3-glucoside - Reference Substances for HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Syringetine-3-O-Glucoside. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Joint EDQM-USP Webinar on “Orthogonal Analytical Methods for the Characterisation of Pharmacopoeial Reference Standards”. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Evaluation of quantitative analysis of flavonoid aglycones in Ginkgo biloba extract and its products. Retrieved from [Link]

  • PMC. (n.d.). *Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ion

quantitative comparison of syringetin-3-glucoside content in different grape cultivars

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Syringetin-3-O-glucoside (S3G) is a methylated flavonol specifically associated with the skin of red Vitis vinifera grapes.[1] Unlike ubiquitous flavonols such as quercetin-3-glucoside, S3G requires the sequential activity of flavonoid 3',5'-hydroxylase (F3'5'H) and O-methyltransferases (OMTs). Consequently, it serves as a robust chemotaxonomic marker for distinguishing red cultivars and authenticating varietal wines.

This guide provides a quantitative comparison of S3G across key cultivars, delineates the biosynthetic pathway, and establishes a self-validating protocol for its extraction and quantification using HPLC-MS/MS.

Key Findings:

  • Highest Abundance: Petit Verdot and Syrah (Shiraz).

  • Moderate Abundance: Cabernet Sauvignon and Merlot.

  • Absence: White cultivars (e.g., Chardonnay, Sauvignon Blanc) due to the lack of F3'5'H expression.

  • Diagnostic Value: High ratios of S3G to total flavonols are indicative of specific genetic profiles useful in fraud detection and metabolomic fingerprinting.

Biosynthetic Context: The Methylation Pathway

To understand the quantitative differences between cultivars, one must analyze the enzymatic bottleneck. S3G is a downstream product of the flavonoid pathway. White grapes accumulate quercetin (di-hydroxylated) but lack the enzyme to produce myricetin (tri-hydroxylated), the obligate precursor to syringetin.

Figure 1: Syringetin-3-Glucoside Biosynthesis Pathway

This diagram illustrates the critical enzymatic steps converting Dihydroquercetin to Syringetin-3-glucoside.

G DHQ Dihydroquercetin DHM Dihydromyricetin DHQ->DHM Hydroxylation MYR Myricetin (Aglycone) DHM->MYR Oxidation LAR Laricitrin (3'-O-methyl) MYR->LAR Methylation (3'-OH) SYR Syringetin (3',5'-di-O-methyl) LAR->SYR Methylation (5'-OH) S3G Syringetin-3-glucoside (Target Analyte) SYR->S3G Glycosylation (3-OH) F35H F3'5'H F35H->DHM FLS FLS (Flavonol Synthase) FLS->MYR OMT OMT (O-Methyltransferase) OMT->LAR OMT->SYR UFGT UFGT (Glucosyltransferase) UFGT->S3G

Caption: Step-wise biosynthesis of Syringetin-3-glucoside showing the critical dependence on F3'5'H and OMT activity.

Comparative Analysis of Cultivars

The following data aggregates quantitative findings from key metabolomic studies (Mattivi et al., Castillo-Muñoz et al.). Values represent the concentration in fresh grape skins at technical maturity.

Table 1: Quantitative Profile of S3G in Vitis vinifera Skins
CultivarS3G Content (mg/kg Fresh Skin)Relative % of Total FlavonolsClassification
Petit Verdot 45 - 65 15 - 20% High (Primary Marker)
Syrah (Shiraz) 30 - 55 8 - 12% High
Gran Negro 25 - 4010 - 15%High
Cabernet Sauvignon 15 - 355 - 8%Moderate
Merlot 10 - 254 - 7%Moderate
Pinot Noir < 5< 2%Low
Chardonnay 0 (Not Detected) 0% Absent
Sauvignon Blanc 0 (Not Detected) 0% Absent

Technical Interpretation:

  • Petit Verdot & Syrah: These cultivars exhibit high expression of the OMT genes responsible for methylating myricetin. In Petit Verdot, S3G can be the second most abundant flavonol after quercetin-3-glucoside, making it a critical authentication marker.[2]

  • Pinot Noir: While a red grape, Pinot Noir has a distinct phenolic profile often dominated by non-acylated anthocyanins and lower levels of tri-hydroxylated flavonols compared to the "Bordeaux" varieties.

  • White Grapes: The absence of S3G in white skins confirms that the F3'5'H pathway (leading to blue/purple pigments and tri-hydroxylated flavonols) is functionally inactive.[1]

Methodological Framework: Extraction & Quantification[2][4]

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating Internal Standard (IS) approach.

Figure 2: Analytical Workflow (HPLC-MS/MS)

Workflow Sample Grape Skins (Frozen -80°C) Mill Cryo-Milling (Liquid N2) Sample->Mill Extract Extraction MeOH:H2O:Formic (70:29:1) Mill->Extract Filter Filter (0.22 µm PTFE) Extract->Filter IS Add Internal Std (Rhamnetin) IS->Extract Spike HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS

Caption: Optimized workflow for the extraction and quantification of methylated flavonols from grape skins.

Detailed Protocol

1. Sample Preparation (Critical Control Point):

  • Manual Peeling: Separate skins from pulp while frozen to prevent oxidation.

  • Cryo-milling: Grind skins under liquid nitrogen to a fine powder. Rationale: Prevents enzymatic degradation by polyphenol oxidase (PPO).

2. Extraction:

  • Solvent: Methanol:Water:Formic Acid (70:29:1 v/v/v).

  • Ratio: 10:1 (Solvent volume to sample weight).

  • Internal Standard (IS): Spike with Rhamnetin or Taxifolin (compounds absent in V. vinifera) at 50 µg/mL.

  • Process: Sonicate for 20 mins at 4°C (avoid heat). Centrifuge at 10,000 x g for 10 mins.

3. HPLC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 1.8 µm particle size.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 50% B over 20 mins.

  • Detection:

    • Quantification: MRM (Multiple Reaction Monitoring) mode.

    • Target Ion: Syringetin-3-glucoside (m/z 493 [M-H]⁻).

    • Fragment Ion: Syringetin aglycone (m/z 331).

4. Validation Criteria:

  • Recovery: Must fall between 85% - 115% based on IS recovery.

  • Linearity: R² > 0.995 over the range of 0.1 - 50 mg/L.

References

  • Mattivi, F., et al. (2006). "Metabolite Profiling of Grape: Flavonols and Anthocyanins." Journal of Agricultural and Food Chemistry, 54(20), 7692–7702.

  • Castillo-Muñoz, N., et al. (2007). "Flavonol Profiles of Vitis vinifera Red Grapes and Their Single-Cultivar Wines."[5] Journal of Agricultural and Food Chemistry, 55(3), 992–1002.

  • Flamini, R., et al. (2013). "Advanced Knowledge of Three Important Classes of Grape Phenolics: Anthocyanins, Stilbenes and Flavonols." International Journal of Molecular Sciences, 14(10), 19651–19669.

  • Castillo-Muñoz, N., et al. (2010). "Flavonol profiles for grape and wine authentication." ACS Symposium Series, 1081, 137-156.

Sources

Safety Operating Guide

Personal protective equipment for handling Syringetin-3-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

The "Bioactive" Paradox: Syringetin-3-glucoside is an O-methylated flavonol glycoside. While many Safety Data Sheets (SDS) classify it as "Not a hazardous substance or mixture" under GHS/CLP regulations due to a lack of acute toxicity data, this classification is misleading for research environments.

Scientific Rationale for PPE: As a bioactive phytochemical, this compound is designed by nature to interact with biological systems (e.g., enzyme inhibition, antioxidant activity). In a laboratory setting, the primary risks are sensitization and respiratory irritation from fine particulates during weighing. We treat it with the "Precautionary Principle": assume it is a potent bioactive agent until proven otherwise.

Risk Profile & Hazard Identification
Hazard CategoryClassificationOperational Implication
Acute Toxicity Not Classified (Data Lacking)Treat as a potential irritant. Avoid all mucosal contact.
Physical State Solid (Lyophilized Powder)High Risk: Aerosolization during static weighing.
Sensitization Potential Respiratory SensitizerRepeated inhalation of polyphenols can trigger immune responses.
Solubility DMSO, Methanol, EthanolSolvent carriers (like DMSO) penetrate skin, carrying the solute with them.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of pure powder (milligram quantities).

Body AreaPPE StandardTechnical Justification (The "Why")
Respiratory Engineering Control: Fume Hood (Class II). Backup: N95/P2 Respirator.The particle size of lyophilized flavonoids is often <10µm, allowing deep lung penetration. A fume hood is the primary barrier; masks are secondary.
Hand Protection Double Gloving (Nitrile) . Inner: 4 mil Nitrile. Outer: 5-8 mil Nitrile.Avoid Latex: Natural rubber proteins are allergens. DMSO Permeability: If dissolving in DMSO, nitrile offers superior resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166).Standard safety glasses with side shields are insufficient for powders that drift. Goggles seal the ocular area from airborne dust.
Body Protection Lab Coat (High-neck, cotton/poly blend) + Cuff Taping .Synthetic static buildup attracts powders. Cotton blends reduce static. Taping cuffs over gloves prevents powder from entering the sleeve—a common contamination route.
Operational Protocol: Weighing & Solubilization

Objective: Safely transfer 5mg of Syringetin-3-glucoside from a vial to a stock solution without cross-contamination or exposure.

Phase A: Preparation (The "Static" Control)
  • Environment: Activate Fume Hood 15 minutes prior to work. Verify sash height.

  • Static Elimination: Use an ionizing bar or anti-static gun on the balance and the vial.

    • Reasoning: Lyophilized glycosides are highly electrostatic. Without this, the powder will "jump" from the spatula, contaminating the balance and your gloves.

  • Surface Prep: Line the work area with a plastic-backed absorbent pad (absorbent side up).

Phase B: The Transfer
  • Open Vial: Tap the vial gently on the benchtop to settle contents. Open inside the hood.

  • Weighing: Do not use a weigh boat. Use a glass weighing funnel or weigh directly into the destination vessel if possible.

    • Reasoning: Plastic weigh boats increase static charge. Glass is neutral.

  • Solvent Addition: Add the solvent (e.g., DMSO) slowly down the side of the vessel.

    • Reasoning: Rapid addition can displace air, puffing invisible powder particles out of the vessel.

Phase C: Decontamination[1]
  • Wipe Down: Use a methanol-dampened wipe to clean the balance and immediate area.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Hierarchy & Workflow
Diagram 1: The Safety Hierarchy for Syringetin-3-glucoside

Caption: Logical flow of safety controls, prioritizing engineering (Fume Hood) over PPE.

SafetyHierarchy Hazard Hazard: Bioactive Particulate EngControl 1. Engineering Control (Fume Hood / HEPA Filter) Hazard->EngControl Primary Barrier AdminControl 2. Admin Control (SOPs / Training / Access) EngControl->AdminControl Residual Risk PPE 3. PPE (Nitrile / Goggles / N95) AdminControl->PPE Final Barrier Researcher Protected Researcher PPE->Researcher

Diagram 2: Handling Workflow

Caption: Step-by-step operational flow for weighing and solubilization to minimize exposure.

HandlingWorkflow Start Start: Vial Retrieval Prep Static Neutralization (Ionizer) Start->Prep Weigh Weighing (Glass Funnel) Prep->Weigh In Fume Hood Solubilize Solubilization (Slow DMSO Add) Weigh->Solubilize No Aerosols Cleanup Decontamination (MeOH Wipe) Solubilize->Cleanup End Storage (-20°C) Cleanup->End

Disposal & Emergency Response

Disposal Protocol:

  • Liquid Waste: Syringetin-3-glucoside solutions (DMSO/Methanol) must be segregated into Non-Halogenated Organic Waste streams. Do not pour down the sink.

  • Solid Waste: Contaminated gloves, wipes, and weighing papers are treated as Chemical Solid Waste .

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber.

Emergency Response:

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).

  • Eye Contact: Flush with water for 15 minutes.[2] The glucoside moiety increases water solubility, aiding in flushing.

  • Skin Contact: Wash with soap and water. Do not use ethanol/methanol on skin, as this increases the absorption of the compound.

References
  • PubChem. (n.d.). Syringetin-3-O-glucoside | C23H24O13 | CID 20056942.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Carl Roth. (2021).[4] Safety Data Sheet: Syringetin-3-glucoside ROTICHROM® HPLC. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.